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  • Product: (3-Bromoquinolin-2-yl)methanol

Core Science & Biosynthesis

Foundational

Molecular weight and formula of (3-Bromoquinolin-2-yl)methanol

This guide serves as a definitive technical resource for the physicochemical characterization, synthesis, and application of (3-Bromoquinolin-2-yl)methanol , a critical pharmacophore in medicinal chemistry. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the physicochemical characterization, synthesis, and application of (3-Bromoquinolin-2-yl)methanol , a critical pharmacophore in medicinal chemistry.

Executive Summary

(3-Bromoquinolin-2-yl)methanol (CAS: 1856882-12-6 ) is a bifunctional quinoline scaffold widely utilized in drug discovery, particularly for kinase inhibitors and anti-infective agents. Its structure features a reactive bromine handle at the C3 position (enabling cross-coupling reactions) and a hydroxymethyl group at the C2 position (serving as a nucleophilic anchor or oxidation precursor). This duality allows for the rapid generation of diverse chemical libraries around the quinoline core.

Physicochemical Profile

The following data establishes the baseline identity for analytical validation.

ParameterValueTechnical Note
IUPAC Name (3-Bromoquinolin-2-yl)methanol
CAS Number 1856882-12-6
Molecular Formula C₁₀H₈BrNO
Molecular Weight (Average) 238.08 g/mol Used for stoichiometry calculations.
Monoisotopic Mass 236.9789 DaBased on ⁷⁹Br isotope.
Isotopic Pattern M : M+2 ≈ 1 : 1Distinctive doublet in Mass Spec due to ⁷⁹Br/⁸¹Br natural abundance.
Appearance Off-white to pale yellow solidColoration often due to trace oxidation or impurities.
Solubility DMSO, Methanol, DCMLimited solubility in non-polar alkanes (Hexane).
pKa (Calculated) ~13.5 (Alcohol), ~2.5 (Quinoline N)Nitrogen protonation occurs in strong acid.
Synthetic Protocol: Selective Reduction Strategy

While various routes exist, the most robust and scalable method involves the chemoselective reduction of 3-bromoquinoline-2-carbaldehyde . This approach avoids debromination side-reactions common with catalytic hydrogenation.

Core Reaction Logic

The synthesis relies on the nucleophilic addition of a hydride ion (from Sodium Borohydride) to the carbonyl carbon of the aldehyde.[1][2] The bromine at C3 sterically influences the reaction but remains intact under these mild conditions.

Experimental Workflow

Reagents:

  • Precursor: 3-Bromoquinoline-2-carbaldehyde (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (0.5 - 1.0 equiv)

  • Solvent: Anhydrous Methanol (MeOH)

  • Quench: Saturated Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoquinoline-2-carbaldehyde (1.0 mmol) in anhydrous MeOH (10 mL). Cool the solution to 0°C using an ice bath to suppress potential side reactions.

  • Reduction: Slowly add NaBH₄ (0.6 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure venting.[1]

  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (30% EtOAc/Hexanes). The aldehyde spot (higher R_f) should disappear, replaced by the alcohol (lower R_f).

  • Quenching: Once conversion is complete, carefully quench the excess hydride by adding sat. aq. NH₄Cl (5 mL) dropwise.

  • Extraction: Remove methanol under reduced pressure. Dilute the residue with water (10 mL) and extract with Dichloromethane (DCM, 3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

Visualization of Synthetic Pathway

SynthesisWorkflow Start Precursor: 3-Bromoquinoline-2-carbaldehyde Reagent Reagent: NaBH4 / MeOH (0°C) Start->Reagent Hydride Attack Inter Intermediate: Borate Complex Reagent->Inter Alkoxide Formation Quench Quench: NH4Cl (aq) Inter->Quench Hydrolysis Product Product: (3-Bromoquinolin-2-yl)methanol Quench->Product Isolation

Figure 1: Chemoselective reduction pathway preserving the C3-Bromine handle.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

A. Proton NMR (¹H NMR) - 400 MHz, CDCl₃

The spectrum should display specific diagnostic signals.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.40 Singlet (s)1HC4-HDeshielded by N and Br; diagnostic for C3-substitution.
8.10 - 7.50 Multiplet (m)4HC5-C8 (Ar-H)Typical quinoline aromatic envelope.
4.95 Singlet/Doublet2H-CH ₂OHShift indicates benzylic-like position adjacent to N-heterocycle.
4.20 Broad (br)1H-OHExchangeable with D₂O; shift varies with concentration.
B. Mass Spectrometry (LC-MS)

The bromine atom provides a unique "fingerprint" that serves as an internal validation check.

  • Ionization Mode: ESI (+)

  • Key Feature: The 1:1 ratio of the [M+H]⁺ peaks at m/z 238 and m/z 240 .

    • If this 1:1 doublet is absent, the bromine has been lost (debromination) or the starting material was incorrect.

Visualization of MS Logic

MS_Logic cluster_isotopes Isotopic Pattern Detection Sample Sample Injection (ESI+) Peak79 Peak A (m/z 238) (79-Br isotope) Sample->Peak79 Peak81 Peak B (m/z 240) (81-Br isotope) Sample->Peak81 Validation Validation Check: Intensity Ratio A:B ≈ 1:1 Peak79->Validation Peak81->Validation Result Confirmed: Brominated Species Present Validation->Result

Figure 2: Mass Spectrometry validation logic relying on the characteristic bromine isotope pattern.

Functional Applications in Drug Design

This molecule is not a final drug but a high-value Intermediate . Its utility stems from its orthogonal reactivity:

  • C3-Position (Suzuki/Buchwald Coupling): The bromine atom is positioned for Palladium-catalyzed cross-coupling. This allows the attachment of aryl or heteroaryl groups to extend the pharmacophore into the "solvent-exposed" regions of a kinase binding pocket.

  • C2-Position (Linker Synthesis): The hydroxymethyl group can be converted to a chloride (using SOCl₂), oxidized to an acid, or used in Mitsunobu reactions to attach solubilizing tails or specific binding motifs.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: Halo-quinolines can be sensitizers.[3] Handle in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alcohol to the aldehyde or carboxylic acid.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14022521, (3-Bromopyridin-2-yl)methanol. (Analogous chemistry reference). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for NaBH4 reduction mechanism and chemoselectivity).[1]

  • Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry. Wiley. (Source for Quinoline reactivity and C3-bromine stability).

Sources

Exploratory

Comprehensive Stewardship of Bromoquinoline Alcohols: From Safety Compliance to Synthetic Application

Executive Summary & Chemical Scope Bromoquinoline alcohols represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for antimalarial drugs (e.g., Mefloquine analogs), antibacterial agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Scope

Bromoquinoline alcohols represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for antimalarial drugs (e.g., Mefloquine analogs), antibacterial agents, and organometallic ligands. This class is defined by a quinoline bicyclic core substituted with a bromine atom (providing a handle for cross-coupling) and a hydroxyl group (conferring solubility and chelation potential).

This guide addresses the two primary subclasses used in drug development:

  • Phenolic Derivatives: Hydroxyl group attached directly to the aromatic ring (e.g., 5-Bromo-8-quinolinol ).[1] Known for high acidity and metal chelation.

  • Aliphatic Alcohols: Hydroxyl group on a side chain (e.g., (2-Bromoquinolin-4-yl)methanol ).[1] Known for nucleophilic reactivity.

Critical Safety Warning: While useful, these compounds possess a dual-hazard profile: acute biological toxicity (due to metalloenzyme disruption) and environmental persistence (aquatic toxicity).[1]

Hazard Identification & Toxicology (SDS Core)

The following data aggregates GHS classifications for the representative compound 5-Bromo-8-quinolinol (CAS: 1198-14-7) , the most ubiquitous member of this class.

GHS Classification & Labeling[1][2]
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat. 4Harmful if swallowed.[2][3]H302
Skin Corrosion/Irritation Cat.[4] 2Causes skin irritation.[5][6][7]H315
Eye Damage/Irritation Cat.[7] 2ACauses serious eye irritation.[4][6][7]H319
STOT - Single Exposure Cat. 3May cause respiratory irritation.[4][6][7]H335
Aquatic Toxicity (Acute) Cat. 1Very toxic to aquatic life.[3]H400
Toxicological Mechanisms (The "Why")

Researchers must understand why these compounds are toxic to predict risks for novel derivatives:

  • Metal Chelation (The Primary Mode): 8-Hydroxyquinoline derivatives are bidentate ligands.[1] They sequester essential metal ions (Zn²⁺, Cu²⁺) required by metalloenzymes. In humans, this can lead to neurotoxicity if exposure is chronic, historically linked to optic neuropathy (SMON) in related halogenated quinolines [1].

  • Intercalation: The planar quinoline system can intercalate into DNA, while the bromine substituent increases lipophilicity, facilitating transport across the blood-brain barrier [2].

Engineering Controls & Safe Handling

Storage & Stability[1]
  • Light Sensitivity: Brominated aromatics are susceptible to photolytic dehalogenation. Store in amber glass or foil-wrapped containers.

  • Acid/Base Segregation:

    • Phenolic types (8-hydroxy) are acidic; store away from strong bases and oxidizers.[1]

    • Aliphatic types (methanols) are susceptible to oxidation; store under inert gas (Argon/Nitrogen) if high purity is required for catalysis.[1]

Personal Protective Equipment (PPE) Matrix
Body PartPPE RequirementRationale
Respiratory N95 (dust) or P100 (if micronized)Irritating to mucous membranes (H335).[1]
Hands Nitrile (0.11 mm)Standard splash protection. Do not use Latex (permeable to organic solvents often used with these).
Eyes Chemical GogglesSafety glasses are insufficient due to severe irritation risk (H319).
Body Lab Coat + Tyvek SleevesPrevent transdermal absorption of lipophilic bromides.

Technical Application: Purification Protocol

Scenario: You have received a bulk shipment of 5-Bromo-8-quinolinol that has oxidized (brown discoloration) and need to purify it for a sensitive Suzuki coupling.

Protocol: Recrystallization from Ethanol

Rationale: Ethanol is the solvent of choice because the solubility of bromoquinoline alcohols increases significantly with temperature, while oxidized polymeric impurities remain insoluble or stay in the mother liquor.

  • Dissolution:

    • Place 10.0 g of crude material in a 250 mL Erlenmeyer flask.

    • Add 150 mL of absolute Ethanol (EtOH).

    • Heat to reflux (78°C) with magnetic stirring. Note: If solids remain, hot filter to remove inorganic salts.

  • Activated Carbon Treatment (Optional but Recommended):

    • If the solution is dark brown, add 0.5 g of activated charcoal carefully (avoid flash boiling).

    • Stir at reflux for 5 minutes.

    • Filter hot through a Celite pad.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Rapid cooling traps impurities.

    • Cool further in an ice bath (0°C) for 30 minutes.

  • Isolation:

    • Filter the off-white needles via vacuum filtration (Buchner funnel).[1]

    • Wash the cake with 20 mL of cold (-10°C) EtOH.

  • Drying:

    • Dry in a vacuum oven at 40°C for 4 hours.

    • QC Check: Verify Melting Point (Target: 124°C) and ¹H-NMR (Check for loss of ethyl signals).

Emergency Response & Waste Management

Decision Logic for Safety & Response

The following diagram outlines the critical decision pathways for handling bromoquinoline alcohols, from routine use to emergency spill response.

SafetyLogic Start Start: Handling Bromoquinoline Alcohols Assess 1. Hazard Assessment (Check CAS & GHS) Start->Assess State Physical State? Assess->State Solid Solid/Powder (Dust Risk) State->Solid Solution Solution (Solvent Risk) State->Solution Controls Apply Controls: Fume Hood + N95/P100 Solid->Controls Solution->Controls Spill Incident: SPILL? Controls->Spill MinorSpill Minor (<5g) Sweep/Wipe with Damp Absorbent Spill->MinorSpill No MajorSpill Major (>5g) Evacuate Area Do NOT Wash to Drain Spill->MajorSpill Yes Disposal Waste Disposal Segregate Stream MinorSpill->Disposal MajorSpill->Disposal HaloWaste Halogenated Organic Waste (Standard) Disposal->HaloWaste Synthesis Only HeavyMetal Heavy Metal Waste (If used for Chelation) Disposal->HeavyMetal Complexation

Figure 1: Decision logic for handling, spill response, and waste segregation of bromoquinoline derivatives.

Waste Disposal Specifics
  • Do NOT dispose of down the sink. These compounds are classified as Aquatic Acute 1 [3].

  • Segregation Rule:

    • Pure Compound: Dispose of in "Solid Hazardous Waste" or "Halogenated Organic Solvents".

    • Metal Complexes: If the bromoquinoline was used to bind Copper, Zinc, or Palladium (e.g., post-Suzuki coupling), the waste must go to the "Heavy Metal / Toxic" stream. Incineration of metal-contaminated halogenated waste requires special scrubbers to prevent metal bromide emission.[1]

References

  • National Institutes of Health (PubChem). (2025). 8-Quinolinol, 5-bromo- Compound Summary (CID 70974).[1] Retrieved from [Link]

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective. European Journal of Medicinal Chemistry. (Contextualized via ResearchGate snippet). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the reduction of 3-bromoquinoline-2-carboxylic acid esters

An authoritative guide for researchers, this document provides detailed protocols and the underlying scientific principles for the selective reduction of 3-bromoquinoline-2-carboxylic acid esters. It focuses on achieving...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, this document provides detailed protocols and the underlying scientific principles for the selective reduction of 3-bromoquinoline-2-carboxylic acid esters. It focuses on achieving chemoselectivity to yield either the corresponding 1,2,3,4-tetrahydroquinoline derivative or the quinoline-2-methanol, key intermediates in pharmaceutical research and development.

Introduction: The Strategic Importance of Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals. Its three-dimensional, saturated heterocyclic structure is a desirable feature in modern drug design. The 3-bromoquinoline-2-carboxylic acid ester serves as a highly versatile and readily available starting material. The challenge, however, lies in its selective reduction. The molecule presents three primary reactive sites: the reducible pyridine portion of the quinoline ring, the ester functional group, and the carbon-bromine bond, which is susceptible to hydrogenolysis.

This application note provides a strategic framework and validated protocols for navigating these challenges, enabling the targeted synthesis of two distinct and valuable product classes. We will explore two primary, highly chemoselective reduction methodologies: the catalytic transfer hydrogenation of the quinoline ring and the metal hydride reduction of the ester group.

Chapter 1: A Strategic Overview of Reduction Pathways

The choice of reducing agent and reaction conditions is paramount and dictates the final product. A researcher must first define the synthetic goal: reduction of the aromatic ring or reduction of the ester. The inherent reactivity of the substrate's functional groups guides this decision-making process.

  • Quinoline Ring: The pyridine part of the quinoline system is susceptible to reduction via catalytic hydrogenation, but this often requires conditions that can also reduce the ester or cleave the C-Br bond.

  • Ester Group: This group is readily reduced by strong metal hydrides like lithium aluminum hydride (LAH), but the high reactivity of LAH can lead to undesired side reactions on the quinoline core.[1][2] Milder hydrides offer a path to selectivity.

  • C-Br Bond: The carbon-bromine bond is particularly prone to cleavage (hydrogenolysis) during catalytic hydrogenation, especially with palladium-based catalysts. This necessitates the selection of alternative, milder reduction techniques.

The following diagram illustrates the strategic choice between the two primary reduction pathways discussed in this guide.

G cluster_input Starting Material cluster_decision Synthetic Goal cluster_pathways Reduction Protocols cluster_products Products Start 3-Bromoquinoline-2-carboxylic acid ester Decision What is the desired transformation? Start->Decision RingReduction Protocol 1: Ring Reduction to Tetrahydroquinoline Decision->RingReduction  Reduce Aromatic Ring   EsterReduction Protocol 2: Ester Reduction to Alcohol Decision->EsterReduction  Reduce Ester Group   Product1 3-Bromo-1,2,3,4-tetrahydroquinoline- 2-carboxylic acid ester RingReduction->Product1 Product2 (3-Bromoquinolin-2-yl)methanol EsterReduction->Product2

Caption: Strategic decision map for the selective reduction of 3-bromoquinoline-2-carboxylic acid esters.

Chapter 2: Protocol for Selective Reduction of the Quinoline Ring

Method of Choice: Boric Acid-Promoted Catalytic Transfer Hydrogenation

Scientific Rationale: Traditional catalytic hydrogenation using H₂ gas with catalysts like Pd/C or PtO₂ is effective for reducing the quinoline ring but poses a significant risk of dehalogenation (loss of the bromine atom).[3][4] To circumvent this, we employ a milder and highly chemoselective transfer hydrogenation. This method uses a stable, organic hydrogen donor, Hantzsch ester, in combination with a boric acid promoter.[5] This system efficiently reduces the pyridine ring while preserving both the ester and the sensitive C-Br bond, offering excellent yields under mild conditions.[5]

Experimental Workflow: Ring Reduction

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Combine Substrate, Hantzsch Ester, & Boric Acid in a flask B 2. Add Solvent (e.g., Dioxane) A->B C 3. Fit with reflux condenser and place under N2 atmosphere B->C D 4. Heat the mixture to reflux (e.g., 100 °C) C->D E 5. Monitor reaction progress by TLC or LC-MS D->E F 6. Cool to room temperature and concentrate in vacuo E->F Upon completion G 7. Add saturated NaHCO3 and extract with Ethyl Acetate F->G H 8. Dry organic layer (Na2SO4), filter, and concentrate G->H I 9. Purify via column chromatography H->I

Caption: Workflow for the catalytic transfer hydrogenation of the quinoline ring.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask, add the 3-bromoquinoline-2-carboxylic acid ester (1.0 equiv.), Hantzsch ester (1.5 equiv.), and boric acid (1.2 equiv.).

  • Solvent Addition: Add a suitable solvent, such as 1,4-dioxane, to achieve a substrate concentration of approximately 0.1 M.

  • Inert Atmosphere: Equip the flask with a reflux condenser and flush the system with an inert gas (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up (Aqueous): Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid ester.

ParameterTypical Value/RangeNotes
Temperature 100 - 105 °CRefluxing dioxane provides a stable and effective reaction temperature.
Reaction Time 12 - 24 hoursMonitor by TLC/LC-MS to determine the endpoint accurately.
Expected Yield 75 - 90%Yields are substrate-dependent but are generally high for this robust transformation.
Key Reagents Hantzsch Ester, Boric AcidThese reagents are crucial for the chemoselectivity of the reaction.[5]

Chapter 3: Protocol for Selective Reduction of the Ester Functionality

Method of Choice: Metal Hydride Reduction with Lithium Borohydride (LiBH₄)

Scientific Rationale: To selectively reduce the ester to the corresponding primary alcohol, (3-bromoquinolin-2-yl)methanol, a chemoselective metal hydride is required. Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent that can reduce esters but may also react with the quinoline ring or the C-Br bond.[1] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters efficiently under standard conditions.[2] Lithium borohydride (LiBH₄) provides an ideal balance of reactivity; it is potent enough to reduce the ester smoothly while being significantly less reactive towards the aromatic system and halide, especially at lower temperatures.[6]

Mechanism of Ester Reduction

The reduction of an ester with a metal hydride like LiBH₄ proceeds via a two-step nucleophilic addition mechanism. First, a hydride ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form an aldehyde. The aldehyde is subsequently reduced much faster than the starting ester by a second equivalent of hydride to yield the primary alcohol upon aqueous work-up.

G Ester Ester (RCOOR') Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack Hydride1 H⁻ (from LiBH₄) Aldehyde Aldehyde (RCHO) Tetrahedral->Aldehyde 2. Elimination of OR'⁻ Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide 3. 2nd Hydride Attack (Fast) Hydride2 H⁻ (from LiBH₄) Alcohol Primary Alcohol (RCH₂OH) Alkoxide->Alcohol 4. Protonation Workup H₃O⁺ Work-up

Caption: Simplified mechanism for the reduction of an ester to a primary alcohol using a metal hydride reagent.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the 3-bromoquinoline-2-carboxylic acid ester (1.0 equiv.) and dissolve it in a dry, aprotic solvent like tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add a solution of lithium borohydride (LiBH₄, 2.0-3.0 equiv.) in THF dropwise to the stirred solution. Caution: LiBH₄ reacts with moisture. Ensure all glassware is dry.

  • Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until gas evolution ceases.

  • Work-up (Aqueous): Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (3-bromoquinolin-2-yl)methanol.

ParameterTypical Value/RangeNotes
Temperature 0 °C to Room Temp.Starting at a low temperature helps control the reaction's exothermicity and improves selectivity.
Reaction Time 4 - 12 hoursMonitor by TLC/LC-MS. Reaction times can vary based on the specific ester substrate.
Expected Yield 80 - 95%LiBH₄ reduction of esters is typically a high-yielding transformation.
Key Reagent LiBH₄The choice of this reagent is critical for selectively reducing the ester.[6]

Conclusion

The selective reduction of multifunctional molecules like 3-bromoquinoline-2-carboxylic acid esters is a common challenge in synthetic chemistry. By understanding the relative reactivity of the functional groups and choosing the appropriate reagent system, researchers can achieve high levels of chemoselectivity. The protocols detailed in this application note for catalytic transfer hydrogenation and selective metal hydride reduction provide reliable and efficient methods to access valuable 1,2,3,4-tetrahydroquinoline and quinoline-2-methanol building blocks, respectively. These procedures are robust, high-yielding, and grounded in established chemical principles, making them valuable assets for professionals in drug discovery and development.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Westermaier, M., et al. (2016). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. Available at: [Link]

  • Ma, J. T., et al. (2022). Photochemical Reduction of Quinolines with γ-Terpinene. National Institutes of Health. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Available at: [Link]

  • Dalal Institute. Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Available at: [Link]

  • Khan Academy. Reduction of carboxylic acids. Available at: [Link]

  • Corma, A., et al. Proposed mechanism for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines by PhMe2SiH/EtOH catalyzed by Au/TiO2. ResearchGate. Available at: [Link]

  • Ghosh, C., et al. (2022). Copper-Catalyzed Selective 1,2-Reduction of Quinolines. ACS Catalysis. Available at: [Link]

  • Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Chemistry LibreTexts. Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Available at: [Link]

  • ResearchGate. Boric acid catalyzed chemoselective reduction of quinolines. Available at: [Link]

  • Pharmaguideline. Metal Hydrid Reduction (NaBH4 and LiAlH4). Available at: [Link]

  • Unknown Source. Preparation and Properties of Quinoline. Available at: [Link]

  • YouTube. Chemoselective Reduction. Available at: [Link]

Sources

Application

Application Note: Oxidation of (3-Bromoquinolin-2-yl)methanol to 3-bromoquinoline-2-carbaldehyde

Executive Summary & Strategic Analysis The conversion of (3-bromoquinolin-2-yl)methanol (1) to 3-bromoquinoline-2-carbaldehyde (2) represents a critical transformation in the synthesis of quinoline-based pharmacophores....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The conversion of (3-bromoquinolin-2-yl)methanol (1) to 3-bromoquinoline-2-carbaldehyde (2) represents a critical transformation in the synthesis of quinoline-based pharmacophores. This scaffold is a privileged structure in medicinal chemistry, serving as a precursor for Schiff bases, styrylquinolines, and fused heterocyclic systems with anti-malarial, anti-cancer, and anti-microbial properties.

The Chemical Challenge

While primary alcohol oxidation is a standard transformation, this specific substrate presents unique challenges:

  • Nitrogen Interference: The quinoline nitrogen lone pair can coordinate with Lewis acidic oxidants (e.g., PCC, PDC), leading to catalyst poisoning or difficult workups.

  • Steric Hindrance: The bromine atom at the C3 position provides significant steric bulk adjacent to the reaction center (C2), potentially retarding reaction kinetics.

  • Chemoselectivity: Over-oxidation to the carboxylic acid must be avoided to preserve the aldehyde functionality for subsequent derivatization.

Methodological Approach

This guide details two validated protocols:

  • Method A (Activated MnO₂): The industry standard for heterocyclic "benzylic" alcohols. It is heterogeneous, mild, and highly chemoselective, avoiding over-oxidation.

  • Method B (Swern Oxidation): A homogeneous, low-temperature alternative recommended if Method A suffers from sluggish kinetics due to the C3-bromine steric effect.

Method A: Activated Manganese Dioxide (MnO₂) Oxidation

Status: Primary Recommendation Scale: Milligram to Multi-gram

Principle

Manganese dioxide (MnO₂) selectively oxidizes allylic, benzylic, and heterocyclic alcohols to aldehydes via a radical mechanism on the solid surface. The reaction is driven by the adsorption of the substrate onto the activated MnO₂ lattice. Because the reaction is heterogeneous, the quality (water content/activation) of the reagent is the Critical Process Parameter (CPP).

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: (3-Bromoquinolin-2-yl)methanol (1.0 eq)

  • Oxidant: Activated MnO₂ (10.0 – 20.0 eq). Note: High excess is required due to surface area dependence.

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃). Anhydrous is preferred but not strictly required.

  • Filtration: Celite® 545 pad.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3-bromoquinolin-2-yl)methanol (1.0 mmol, 238 mg) in DCM (10 mL). Ensure complete dissolution.

  • Addition: Add Activated MnO₂ (10.0 mmol, ~870 mg) in a single portion.

    • Technical Insight: If the MnO₂ is old, activate it by heating at 110°C for 24 hours prior to use.

  • Reaction: Stopper the flask and stir vigorously at room temperature (20–25°C).

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1) every 2 hours. The aldehyde product usually has a higher R_f than the alcohol.

    • Optimization: If conversion is <50% after 4 hours, add an additional 5.0 eq of MnO₂ or warm the mixture to reflux (40°C).

  • Workup:

    • Prepare a sintered glass funnel with a pad of Celite®.

    • Filter the black suspension through the Celite pad.

    • Rinse the filter cake thoroughly with DCM (3 x 10 mL) to desorb the product from the manganese salts.

  • Isolation: Concentrate the clear filtrate under reduced pressure (rotary evaporator, 30°C bath).

  • Purification: The crude solid is often pure enough (>90%) for the next step. If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography.

Mechanistic Visualization

The following diagram illustrates the surface-mediated radical mechanism distinct to MnO₂ oxidations.

MnO2_Mechanism Substrate Alcohol Substrate (Solution) Adsorption Adsorption to MnO2 Surface Substrate->Adsorption Diffusion Radical Radical Intermediate (Surface Bound) Adsorption->Radical H-Atom Abstraction Product Aldehyde Product (Desorbed) Radical->Product e- Transfer & Desorption Water Byproduct: H2O + Mn(OH)2 Radical->Water

Figure 1: Simplified heterogeneous mechanism of MnO₂ oxidation. Rate limiting step is often the adsorption/desorption equilibrium.

Method B: Swern Oxidation

Status: Secondary Recommendation (Troubleshooting) Scale: < 1 gram (due to gas evolution)

Principle

If the steric bulk of the 3-bromo substituent prevents effective adsorption onto MnO₂, the Swern oxidation offers a homogeneous alternative. It uses activated DMSO (via oxalyl chloride) to form an alkoxysulfonium intermediate, which is collapsed by a base (Et₃N) to the aldehyde.[1][2]

Reagents[1][2][3][4][5][7][9]
  • Oxalyl Chloride (1.5 eq)

  • DMSO (3.0 eq)

  • Triethylamine (Et₃N) (5.0 eq)

  • DCM (Anhydrous)

Step-by-Step Protocol
  • Activation: Cool a solution of oxalyl chloride (1.5 mmol) in anhydrous DCM (5 mL) to -78°C (dry ice/acetone bath).

  • DMSO Addition: Add DMSO (3.0 mmol) dropwise over 5 minutes. Caution: Gas evolution (CO, CO₂).[3][1] Stir for 15 minutes at -78°C.

  • Substrate Addition: Add a solution of (3-bromoquinolin-2-yl)methanol (1.0 mmol) in DCM (2 mL) dropwise. Maintain temperature below -60°C. Stir for 30 minutes.

  • Elimination: Add Et₃N (5.0 mmol) dropwise. The reaction mixture will become thick/white.

  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Quench: Add saturated NH₄Cl solution (10 mL) and extract with DCM. Wash organics with water and brine, dry over Na₂SO₄, and concentrate.[4]

Process Control & Data Summary

Expected Analytical Data
ParameterSpecificationNotes
Appearance Light yellow to off-white solidOxidizes to brown upon air exposure.
¹H NMR (CDCl₃) Aldehyde proton (-CHO) at δ 10.2 – 10.5 ppm (s, 1H)Disappearance of CH₂-OH doublet (~4.9 ppm).[5]
IR Spectroscopy Strong C=O stretch at ~1700 cm⁻¹ Disappearance of broad O-H stretch (~3300 cm⁻¹).
Stability Unstable in airStore under Nitrogen/Argon at 4°C.
Method Selection Workflow

Decision_Tree Start Start: (3-Bromoquinolin-2-yl)methanol Scale_Check Check Scale & Equipment Start->Scale_Check Method_A Method A: MnO2 (Preferred) Scale_Check->Method_A Standard Check_Result TLC Check (4 hrs) Method_A->Check_Result Success Isolate Aldehyde Check_Result->Success Complete Failure Incomplete Conversion (<50%) Check_Result->Failure Stalled Method_B Method B: Swern (Low Temp, Homogeneous) Failure->Method_B Switch Protocol Method_B->Success

Figure 2: Decision matrix for selecting the optimal oxidation strategy.

References

  • Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

  • Omura, K., & Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[2] A preparative, steric and mechanistic study." Tetrahedron, 1978, 34(11), 1651-1660. Link

  • Meth-Cohn, O., & Goon, S. "A versatile synthesis of 2-chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1997. (Analogous chemistry for quinoline carbaldehydes).
  • Venkatesh, T., et al. "Synthesis and biological evaluation of 3-bromoquinoline-2-carbaldehyde derivatives." Bioorganic & Medicinal Chemistry Letters, 2010. (Context for the specific scaffold).
  • Tojo, G., & Fernandez, M.Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006.

Sources

Method

Using (3-Bromoquinolin-2-yl)methanol in fragment-based drug discovery

Application Note: Accelerating Hit-to-Lead with (3-Bromoquinolin-2-yl)methanol Abstract This guide details the strategic utilization of (3-Bromoquinolin-2-yl)methanol (CAS: 1856882-12-6) as a high-value seed in Fragment-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerating Hit-to-Lead with (3-Bromoquinolin-2-yl)methanol

Abstract

This guide details the strategic utilization of (3-Bromoquinolin-2-yl)methanol (CAS: 1856882-12-6) as a high-value seed in Fragment-Based Drug Discovery (FBDD). Unlike inert building blocks, this scaffold offers a "privileged" quinoline core pre-functionalized with orthogonal reactive handles: a C3-bromide for cross-coupling (Vector A) and a C2-hydroxymethyl group for solubility modulation or linker attachment (Vector B). This protocol outlines the biophysical validation of this fragment using Surface Plasmon Resonance (SPR) and provides a validated synthetic pathway for its evolution into nanomolar leads.

The Fragment Profile: Rationale & Physicochemical Properties

The quinoline scaffold is historically termed "privileged" due to its inherent affinity for diverse biological targets, including Kinases (hinge binding), GPCRs, and DNA gyrase. (3-Bromoquinolin-2-yl)methanol is selected not just for its core, but for its compliance with the "Rule of Three" (Ro3) and its specific substitution pattern that prevents metabolic liabilities common at the C2 position.

Table 1: Physicochemical Profile & Ro3 Compliance

PropertyValueRule of 3 LimitStatusSignificance
Molecular Weight 238.08 Da< 300 DaPass Allows mass "headroom" for fragment growing.
cLogP ~2.1< 3.0Pass Optimal lipophilicity for membrane permeability without aggregation.
H-Bond Donors 1 (-OH)

3
Pass Critical for specific polar interactions (e.g., Ser/Thr residues).
H-Bond Acceptors 2 (N, O)

3
Pass Facilitates hydrogen bonding network in pocket.
Rotatable Bonds 1

3
Pass Low entropic penalty upon binding (rigid core).
PSA ~33

< 60

Pass High ligand efficiency potential.

Biophysical Screening Protocol: Surface Plasmon Resonance (SPR)

Fragments typically exhibit low affinity (


 in the mM to high 

M range) and fast off-rates. Standard biochemical assays often fail to detect these weak interactions. We utilize SPR (e.g., Biacore or ProteOn) for its sensitivity and ability to validate binding stoichiometry.
Experimental Logic (Causality)
  • Why SPR? We need to distinguish specific binding from non-specific aggregation. SPR sensorgrams provide kinetic data (

    
    , 
    
    
    
    ) that end-point assays miss.
  • Why Solvent Correction? Fragments are dissolved in DMSO. The refractive index mismatch between the running buffer and the sample plug can mask the tiny binding signal of a 238 Da fragment. Precise DMSO calibration is non-negotiable.

Step-by-Step Protocol
  • Surface Preparation:

    • Immobilize the target protein (e.g., Kinase domain) on a CM5 sensor chip via amine coupling.

    • Target Density: Aim for high density (~4000–6000 RU) to detect low-MW analytes.

    • Reference Channel: Immobilize an inert protein (e.g., BSA) or deactivate flow cell 1 to serve as a reference.

  • Sample Preparation:

    • Prepare a stock of (3-Bromoquinolin-2-yl)methanol at 100 mM in 100% DMSO.

    • Dilute to a concentration series (e.g., 500

      
      M down to 15 
      
      
      
      M) in Running Buffer (PBS-P+, 5% DMSO).
  • The "Clean Screen" (Solvent Correction):

    • Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index shifts.

    • Inject samples using "Square Wave" pulses (contact time: 30–60s, dissociation: 60s). Note: Fragments reach equilibrium rapidly; long injections are unnecessary.

  • Data Analysis:

    • Apply solvent correction.

    • Fit data to a 1:1 binding model (steady-state affinity fit is preferred for fast kinetics).

    • Validation Criteria: A "square" sensorgram shape indicates specific, fast-on/fast-off binding. Curvature suggests aggregation or secondary mechanisms.

Synthetic Evolution Protocol: Fragment Growing

Once binding is validated, the fragment must be "grown" to increase potency.[1] The C3-Bromine is the primary vector for accessing the hydrophobic back-pocket of the target.

Workflow Logic

We employ a Suzuki-Miyaura Cross-Coupling strategy.

  • Challenge: The free C2-hydroxyl group can poison sensitive catalysts or undergo side reactions.

  • Solution: Use a robust catalyst system (Pd(dppf)Cl2) and mild base that tolerates free alcohols, avoiding the step-count penalty of protection/deprotection.

Protocol: C3-Arylation (Suzuki Coupling)

Reagents:

  • Fragment: (3-Bromoquinolin-2-yl)methanol (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 equiv) (e.g., Phenylboronic acid for exploration)

  • Catalyst: Pd(dppf)Cl

    
    
    
    
    
    CH
    
    
    Cl
    
    
    (5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial, combine the fragment (100 mg, 0.42 mmol), aryl boronic acid (0.50 mmol), and Pd catalyst (17 mg).

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and aqueous K

    
    CO
    
    
    
    (0.63 mL).
  • Reaction: Heat to 90°C for 4 hours (or 100°C for 30 min in a microwave reactor).

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine, and dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The hydroxymethyl group makes the product polar; expect elution at 40-60% EtOAc.

Outcome: This yields a 3-aryl-2-hydroxymethylquinoline. The -OH group can now be oxidized (MnO


) to an aldehyde for reductive amination, accessing a third vector.

Visualization of Workflows

Diagram 1: Fragment Evolution Strategy

Caption: Strategic vectors for elaborating the (3-Bromoquinolin-2-yl)methanol scaffold. Vector A targets hydrophobic pockets; Vector B improves solubility or links to solvent-exposed regions.

FragmentEvolution Fragment (3-Bromoquinolin-2-yl)methanol (Core Scaffold) VectorA Vector A (C3-Br) Hydrophobic Pocket Access Fragment->VectorA Defined by VectorB Vector B (C2-CH2OH) Solubility / H-Bonding Fragment->VectorB Defined by Suzuki Suzuki Coupling (Ar-B(OH)2, Pd Cat) VectorA->Suzuki Reaction Oxidation Oxidation / Amination (MnO2 -> Red. Am.) VectorB->Oxidation Reaction Lead Nanomolar Lead (Dual Vector Occupancy) Suzuki->Lead Grow Oxidation->Lead Link/Optimize

Diagram 2: SPR Screening Decision Tree

Caption: Logic flow for validating fragment hits using Surface Plasmon Resonance. Critical checkpoints ensure elimination of false positives (aggregators).

SPRWorkflow Start Fragment Library (3-Bromoquinolin-2-yl)methanol CleanScreen Clean Screen (Running Buffer Only) Start->CleanScreen BindingCheck Single Concentration Injection (500 µM) CleanScreen->BindingCheck Decision1 Response > 5 RU? BindingCheck->Decision1 DoseResponse Dose Response (15 - 500 µM) Decision1->DoseResponse Yes Discard Discard (Non-binder/Aggregator) Decision1->Discard No ShapeAnalysis Sensorgram Shape Analysis DoseResponse->ShapeAnalysis Decision2 Square Wave? ShapeAnalysis->Decision2 Stoichiometry Stoichiometry Check (Rmax theoretical vs observed) Decision2->Stoichiometry Square (Fast Off) Decision2->Discard Curved (Slow Off) ValidHit VALIDATED HIT Proceed to Chemistry Stoichiometry->ValidHit 1:1 Binding Stoichiometry->Discard Super-stoichiometric

References

  • Fragment-Based Drug Discovery (General Principles): Erlanson, D. A., et al. "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery 15, 605–619 (2016). [Link]

  • Quinoline Scaffold Utility: Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery."[2][3] Current Medicinal Chemistry 18(10), 1488-1508 (2011). [Link]

  • SPR Screening Protocols: Navratilova, I., & Hopkins, A. L. "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters 1(1), 44–48 (2010). [Link]

  • Suzuki Coupling of Heterocycles: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95(7), 2457–2483 (1995). [Link]

  • Compound Data Source: PubChem Compound Summary for CID 81520221 (Related Derivative Structure/Properties). [Link]

Sources

Application

Procedure for protecting the hydroxyl group in (3-Bromoquinolin-2-yl)methanol

Application Note: Strategic Hydroxyl Protection of (3-Bromoquinolin-2-yl)methanol Part 1: Executive Summary & Strategic Analysis Subject: The protection of the primary hydroxyl group in (3-Bromoquinolin-2-yl)methanol (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Hydroxyl Protection of (3-Bromoquinolin-2-yl)methanol

Part 1: Executive Summary & Strategic Analysis

Subject: The protection of the primary hydroxyl group in (3-Bromoquinolin-2-yl)methanol (CAS: 1856882-12-6) using a tert-butyldimethylsilyl (TBS) ether.

Context: (3-Bromoquinolin-2-yl)methanol is a critical scaffold in medicinal chemistry, particularly for the synthesis of antimalarials and kinase inhibitors. The C3-bromine handle is intended for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the free C2-hydroxymethyl group presents two risks:

  • Proton Interference: The acidic hydroxyl proton can quench organometallic intermediates or consume expensive bases.

  • Chelation: The proximity of the hydroxyl oxygen to the quinoline nitrogen creates a bidentate coordination site that can poison palladium catalysts.

Strategic Choice: TBS Ether We utilize the Corey-Venkateswarlu protocol (TBSCl/Imidazole).

  • Why TBS? It offers the optimal balance of stability and lability. It survives basic cross-coupling conditions (K₂CO₃, Cs₂CO₃) but is cleanly removed with fluoride sources (TBAF) or mild acid, preserving the quinoline ring integrity.

  • Why not Acetyl/Benzoyl? Esters are susceptible to hydrolysis under the basic aqueous conditions often used in Suzuki couplings.

  • Why not THP? While THP is robust, it introduces a new chiral center, creating diastereomers that complicate NMR interpretation and purification.

Part 2: Mechanism of Action

The reaction does not proceed via direct attack of the alcohol on the silyl chloride. Instead, imidazole acts as a nucleophilic catalyst.[1]

Mechanistic Pathway:

  • Activation: Imidazole attacks TBSCl, displacing the chloride ion to form the highly reactive N-tert-butyldimethylsilylimidazolium species.

  • Silylation: The alcohol oxygen attacks the silicon center of this intermediate.

  • Regeneration: Imidazole is regenerated (or protonated by the released HCl to form imidazolium chloride).

TBS_Mechanism TBSCl TBS-Cl Inter N-TBS-Imidazolium (Activated Species) TBSCl->Inter Nucleophilic Attack Im Imidazole Im->Inter Product TBS-Protected Ether Inter->Product Silyl Transfer Byprod Imidazolium HCl Inter->Byprod Substrate (3-Bromoquinolin-2-yl)methanol Substrate->Product

Figure 1: Catalytic cycle of Imidazole-mediated silylation. The activated imidazolium species is significantly more electrophilic than the initial silyl chloride.

Part 3: Detailed Protocol (SOP)

Safety Warning: TBSCl is moisture-sensitive and corrosive. DMF is toxic and readily absorbed through skin. Perform all operations in a fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
(3-Bromoquinolin-2-yl)methanol 238.081.0Substrate
TBSCl (tert-Butyldimethylsilyl chloride)150.731.2Protecting Group Source
Imidazole 68.082.5Catalyst/Base
DMF (Anhydrous)-0.2 MSolvent
DCM (Dichloromethane)--Extraction Solvent
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen or Argon and maintain an inert atmosphere.[2][3]

  • Dissolution:

    • Add (3-Bromoquinolin-2-yl)methanol (1.0 eq) to the flask.

    • Add anhydrous DMF (concentration ~0.2 M, e.g., 5 mL per mmol of substrate).

    • Note: Ensure the substrate is fully dissolved before proceeding.

  • Activation:

    • Add Imidazole (2.5 eq) in one portion. Stir for 5 minutes until dissolved.

    • Observation: The solution acts as a buffer; the excess imidazole will scavenge the HCl produced.

  • Reaction:

    • Cool the mixture to 0°C (ice bath).

    • Add TBSCl (1.2 eq) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C).

    • Stir for 2–4 hours .

  • Monitoring (TLC):

    • Eluent: 20% EtOAc in Hexanes.

    • Visualization: UV lamp (254 nm).

    • Target: Disappearance of the polar starting material (lower R_f) and appearance of a less polar spot (higher R_f, ~0.7-0.8).

  • Workup:

    • Quench the reaction by adding Water (volume equal to DMF used).

    • Transfer to a separatory funnel. Extract with Ethyl Acetate or DCM (3x).

    • Critical Step: Wash the combined organic layers with Water (2x) and Brine (1x) to remove residual DMF and Imidazole.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[2]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[2]

    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
    • Note: The product is non-polar; it elutes early.

Part 4: Quality Control & Validation

The following data points confirm the successful formation of the silyl ether and the integrity of the quinoline ring.

Analytical MethodExpected Signal / ObservationInterpretation
1H NMR (CDCl₃)

0.10–0.15 ppm (s, 6H)
Si-(CH₃)₂ : Confirms silyl group attachment.

0.90–0.95 ppm (s, 9H)
Si-tBu : Confirms tert-butyl group.

5.00–5.10 ppm (s, 2H)
CH₂-O : Shifted downfield slightly from free alcohol.
Absence of broad singlet-OH : Confirming full protection.
LC-MS [M+H]+

352/354
Characteristic 1:1 Br isotope pattern (⁷⁹Br/⁸¹Br).
Workflow Visualization

Workflow Start Start: Dry Flask + N2 Dissolve Dissolve Substrate + Imidazole in Anhydrous DMF Start->Dissolve React Add TBSCl at 0°C Stir at RT for 3h Dissolve->React Check TLC Check (20% EtOAc/Hex) React->Check Check->React Incomplete Quench Quench with Water Extract with EtOAc Check->Quench Complete Purify Flash Chromatography (Hexane/EtOAc) Quench->Purify

Figure 2: Operational workflow for the protection of (3-Bromoquinolin-2-yl)methanol.

Part 5: Troubleshooting & Alternatives

Issue: Incomplete Reaction

  • Cause: Wet DMF or old TBSCl (hydrolyzed to TBS-OH).

  • Fix: Add 10 mol% DMAP (4-Dimethylaminopyridine) to catalyze the reaction further, or add fresh TBSCl.

Issue: Product Stuck in DMF

  • Cause: DMF is difficult to remove.

  • Fix: Use a 1:1 mixture of Et₂O/Hexane for extraction; DMF partitions into the aqueous phase more efficiently than with DCM.

Alternative Strategy: THP Protection If the downstream chemistry involves fluoride (which cleaves TBS) but is acidic-stable, use Dihydropyran (DHP) .

  • Reagents: DHP (1.5 eq), pTSA (0.1 eq), DCM, RT.

  • Caution: The acidic catalyst (pTSA) may protonate the quinoline nitrogen, precipitating the salt. Ensure the salt remains in suspension or use a stronger solvent.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[4][5] Journal of the American Chemical Society, 94(17), 6190–6191.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[6] (Chapter 2: Protection for the Hydroxyl Group).

  • Larsen, R. D., et al. (1996). Practical Synthesis of Quinoline-Based Therapeutics. Journal of Organic Chemistry, 61(10), 3398. (Context for Quinoline handling).

Sources

Method

Application Note: Optimized Synthesis of 2-(Bromomethyl)-3-bromoquinoline via Deoxybromination

) Activation Executive Summary The conversion of (3-bromoquinolin-2-yl)methanol to 2-(bromomethyl)-3-bromoquinoline represents a critical functionalization step in the synthesis of pharmacologically active quinoline scaf...

Author: BenchChem Technical Support Team. Date: February 2026


) Activation

Executive Summary

The conversion of (3-bromoquinolin-2-yl)methanol to 2-(bromomethyl)-3-bromoquinoline represents a critical functionalization step in the synthesis of pharmacologically active quinoline scaffolds, particularly for kinase inhibitors (e.g., MK-2 pathway) and fragment-based drug discovery.

This guide details a robust, scalable protocol using Phosphorus Tribromide (


)  in dichloromethane (DCM). Unlike the Appel reaction (

), which generates stoichiometric phosphine oxide waste difficult to remove from polar heterocycles, the

method offers superior atom economy and simplified purification. Critical attention is given to managing the basicity of the quinoline nitrogen to prevent hydrobromide salt precipitation, which can stall the reaction kinetics.

Reaction Pathway & Mechanism

The transformation proceeds via an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 mechanism.[1][2] The nucleophilic oxygen of the hydroxymethyl group attacks the electrophilic phosphorus, creating a good leaving group (dibromophosphite). The subsequent displacement by bromide ion inverts the configuration (irrelevant for this achiral methylene) and yields the alkyl bromide.

ReactionScheme SM (3-Bromoquinolin-2-yl)methanol (C10H8BrNO) Inter Activated Phosphite Intermediate SM->Inter Activation Prod 2-(Bromomethyl)-3-bromoquinoline (C10H7Br2N) Inter->Prod SN2 Displacement (- HOPBr2) Reagents PBr3 (1.2 equiv) DCM, 0°C to RT

Figure 1: Reaction pathway for the deoxybromination of (3-bromoquinolin-2-yl)methanol.

Strategic Method Selection

ParameterPhosphorus Tribromide (

)
Appel Reaction (

)
HBr / AcOH
Atom Economy HighLow (Generates

)
High
Conditions Mild (0°C - RT)NeutralHarsh (High Temp/Acidic)
Purification Simple (Aq. Wash/Cryst.)Difficult (Chromatography req.)Simple
Suitability Recommended Alternative for acid-sensitive groupsNot recommended (Side reactions)

Why


? 
While the Appel reaction is neutral, the separation of triphenylphosphine oxide (TPPO) from the polar quinoline product often requires tedious chromatography. The 

method allows for a "wash-away" workup where phosphorus byproducts are hydrolyzed into water-soluble phosphorous acid (

).

Detailed Experimental Protocol

Materials & Reagents[2][3][4][5][6][7]
  • (3-Bromoquinolin-2-yl)methanol (1.0 equiv)

  • Phosphorus Tribromide (

    
    )  (1.2 equiv) – Handle with extreme care; moisture sensitive.
    
  • Dichloromethane (DCM) – Anhydrous (Solvent).

  • Sat. Sodium Bicarbonate (

    
    )  – For quenching.
    
  • Brine – For washing.[3][4][5][6]

  • Sodium Sulfate (

    
    )  – Drying agent.[7]
    
Step-by-Step Procedure
Step 1: Setup and Dissolution
  • Oven-dry a 2-neck round-bottom flask (RBF) and a pressure-equalizing addition funnel.

  • Purge the system with nitrogen or argon.

  • Add (3-Bromoquinolin-2-yl)methanol (e.g., 10.0 g, 42.0 mmol) to the RBF.

  • Add anhydrous DCM (100 mL, ~0.4 M concentration). Stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Reagent Addition (Critical)
  • Transfer

    
      (4.8 mL, 50.4 mmol, 1.2 equiv) into the addition funnel under inert atmosphere.
    
  • Dropwise Addition: Add the

    
     solution slowly over 30 minutes.
    
    • Note: The reaction is exothermic. Maintain internal temperature <5°C to prevent elimination side reactions.

    • Observation: A yellow precipitate (quinoline-HBr salt) may form transiently; this is normal.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The alcohol spot should disappear.

Step 3: Quench and Workup
  • Cool the mixture back to 0°C .

  • Quench: Slowly add saturated aqueous

    
     (50 mL).
    
    • Caution: Vigorous gas evolution (

      
      ) and hydrolysis of excess 
      
      
      
      will occur.
  • Transfer to a separatory funnel. Separate the organic layer.[8]

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine organic layers and wash with:

    • Water (50 mL)

    • Brine (50 mL)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at <40°C.
    
Step 4: Purification
  • Crude Product: Usually obtained as a beige/yellow solid.

  • Recrystallization: If purity is <95%, recrystallize from Hexane/Ethyl Acetate (9:1) or Heptane .

    • Dissolve in minimum hot EtOAc, add warm Hexane until cloudy, cool to 4°C.

  • Storage: Store at 4°C under inert gas. The product is sensitive to moisture (hydrolysis back to alcohol).

Critical Process Parameters & Troubleshooting

ObservationRoot CauseCorrective Action
Sticky/Gummy Precipitate Formation of Quinoline-HBr salt or Phosphite esters.Ensure vigorous stirring. If salt persists during workup, ensure pH > 8 using more ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

to free-base the quinoline.
Low Yield (<60%) Hydrolysis during workup or incomplete reaction.Avoid prolonged exposure to aqueous base. Dry organic solvents thoroughly. Use 1.2–1.5 eq of

.
New Spot on TLC (lower Rf) Hydrolysis product (Reversion to Alcohol).The bromide is reactive.[1][2][9][10][11] Store in a desiccator. Do not use methanol during purification.

Safety & Handling (Lachrymator Warning)

DANGER: Potent Lachrymator and Vesicant.

  • Hazard: 2-(Bromomethyl)-3-bromoquinoline is structurally analogous to benzyl bromide. It is a severe eye and respiratory irritant (lachrymator) and can cause skin burns (vesicant).

  • Engineering Controls: All operations, including weighing and rotary evaporation, MUST be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

  • Decontamination: Clean all glassware with a solution of 5% NaOH in Ethanol/Water to hydrolyze residual bromide before removing from the hood.

Workflow Visualization

WorkupFlow Start Reaction Mixture (DCM + Product + Excess PBr3) Quench Quench with Sat. NaHCO3 (0°C, Slow Addition) Start->Quench Hydrolysis Sep Phase Separation Quench->Sep Org Organic Layer (DCM) Contains Product Sep->Org Aq Aqueous Layer (Phosphites, Salts) Sep->Aq Wash Wash: Water -> Brine Dry: Na2SO4 Org->Wash Conc Concentrate (Rotavap) <40°C Wash->Conc Solid Crude Solid Recrystallize (Hex/EtOAc) Conc->Solid

Figure 2: Workup and isolation workflow ensuring removal of phosphorus byproducts.

References

  • General Protocol for PBr3 Bromination: Harrison, G. C.; Diehl, H. "Cyclopentyl Bromide." Organic Syntheses, 1943 , Coll. Vol. 3, 370.

  • Bromination of Heterocyclic Alcohols: Smith, M. B. Organic Synthesis, 3rd Ed.; Wavefunction Inc.: 2010. Chapter 7: Functional Group Exchange. (Standard reference for on benzylic-like systems).
  • Safety Data for Bromomethyl Quinolines: Fisher Scientific. "Safety Data Sheet: 3-Bromoquinoline derivatives."

  • Appel Reaction Alternative (Background): Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 1975 , 14(12), 801–811.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of (3-Bromoquinolin-2-yl)methanol in organic synthesis

Troubleshooting Solubility & Handling in Organic Synthesis[1] Executive Summary: The Solubility Paradox (3-Bromoquinolin-2-yl)methanol presents a classic "solubility paradox" common in fused N-heterocycles. The molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Solubility & Handling in Organic Synthesis[1]

Executive Summary: The Solubility Paradox

(3-Bromoquinolin-2-yl)methanol presents a classic "solubility paradox" common in fused N-heterocycles. The molecule possesses a lipophilic,


-stacking quinoline core and a heavy bromine atom (C3), contrasting with a polar, hydrogen-bond-donating hydroxymethyl group (C2).

The Core Issue: In non-polar solvents, the polar -OH and Nitrogen lone pair cause aggregation. In highly polar protic solvents, the lipophilic aromatic core limits dissolution.[1] This guide provides field-tested protocols to manipulate these physicochemical properties for successful synthesis and purification.

Solvent Compatibility & Selection Guide

The following data is derived from structural analog analysis (e.g., 2-quinolinemethanol, 3-bromoquinoline) and standard heterocyclic processing standards.

Solubility Profile Table
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)Moderate Best general solvent.[2] Solubility improves significantly with 5-10% Methanol.[2][1]
Polar Aprotic DMSO, DMF, DMAcHigh Excellent for reactions (Suzuki, SNAr).[1] Warning: Difficult to remove; requires lyophilization or extensive aqueous washing.[2][1]
Protic Methanol, EthanolModerate Good for recrystallization when heated.[2][1] Poor solubility at

.
Ethers THF, 1,4-DioxaneModerate/Good THF is the preferred solvent for lithiation or reduction steps.
Non-Polar Hexanes, Pentane, Et2OInsoluble Use this to your advantage. Excellent for trituration (crashing out the product).
Aqueous Water (Neutral)Insoluble Product will precipitate.[2][1][3]
Aqueous Water (Acidic, pH < 3)High Protonation of the Quinoline Nitrogen (

) solubilizes the compound as a salt.

Workflow Decision Tree (Visualization)

The following logic flow helps you select the correct solvent system based on your intended chemical transformation.

G Start Start: (3-Bromoquinolin-2-yl)methanol Decision Intended Transformation? Start->Decision Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Decision->Coupling Oxidation Oxidation to Aldehyde (MnO2/Swern) Decision->Oxidation Substitution Nucleophilic Substitution (on -OH or -Br) Decision->Substitution Solv_Coup System: 1,4-Dioxane/H2O (4:1) or Toluene/EtOH Coupling->Solv_Coup Solv_Ox System: DCM + 5% MeOH or Refluxing CHCl3 Oxidation->Solv_Ox Solv_Sub System: Dry DMF or THF (Avoid protic solvents) Substitution->Solv_Sub Workup Workup Strategy Solv_Coup->Workup Solv_Ox->Workup Solv_Sub->Workup Precip Precipitate with Water/Hexane Workup->Precip If High Purity Extract Acid/Base Extraction Workup->Extract If Crude

Figure 1: Decision matrix for solvent selection based on reaction type.[2]

Troubleshooting Protocols

Scenario A: The "Gummy Solid" During Workup

Problem: Upon evaporating the reaction solvent (usually DCM or EtOAc), the product forms a sticky, brown gum that refuses to crystallize. Cause: Impurities (phosphine oxides from coupling) or residual high-boiling solvents prevent crystal lattice formation.[2][1] Solution: The Trituration Protocol

  • Concentrate the crude mixture to a minimal volume.

  • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) slowly with vigorous stirring.

  • The quinoline methanol is insoluble in ether; impurities often remain in solution.[2][1]

  • Sonicate for 5 minutes if the gum persists.

  • Filter the resulting beige solid.[2][1] Yield recovery is typically >85%.[1]

Scenario B: Low Reactivity in Suzuki Coupling

Problem: Starting material remains unconsumed despite heating. Cause: Poor solubility in pure Toluene or Benzene prevents the catalyst from accessing the substrate effectively. Solution: The Co-Solvent Switch Switch to a 1,4-Dioxane : Water (4:1) system.

  • Why? Dioxane solubilizes the organic quinoline, while water dissolves the inorganic base (

    
     or 
    
    
    
    ). This creates a homogenizing effect at
    
    
    that pure toluene cannot achieve for this polar substrate [1].[2][1]
Scenario C: Streaking on TLC / Column Chromatography

Problem: The compound streaks from the baseline to the solvent front, making separation impossible. Cause: The basic quinoline nitrogen interacts with the acidic silanol groups on the silica gel. Solution: Amine Deactivation

  • TLC: Dip the plate in a solution of 5% Triethylamine (Et3N) in Hexanes before spotting your compound.[2][1]

  • Column: Pre-flush the silica column with mobile phase containing 1% Triethylamine .[2][1]

  • Eluent: Use DCM : Methanol (95:5) rather than Hexane : EtOAc.[2][1] The methanol helps break H-bonds with the silica.

Advanced Synthesis: Oxidation to Aldehyde

Converting the alcohol to (3-bromoquinolin-2-yl)carbaldehyde is a common intermediate step.[2] Standard MnO2 oxidations often fail due to solubility limits at room temperature.[2][1]

Optimized Protocol:

  • Solvent: Use Chloroform (

    
    )  instead of DCM.[2][1]
    
  • Temperature: Reflux (

    
    ).
    
  • Reagent: Use Activated

    
      (10-15 equivalents).
    
  • Mechanism: The elevated temperature of chloroform increases the solubility of the starting material sufficiently for the heterogeneous surface reaction with

    
     to proceed.
    
  • Filtration: Filter hot through Celite to prevent the product from crashing out in the filter cake [2].

Frequently Asked Questions (FAQ)

Q: Can I use water to wash away impurities? A: Yes, but check the pH.[1] If the water is acidic (pH < 5), you will protonate the quinoline nitrogen and lose your product to the aqueous layer. Always use saturated


  or neutral brine for washes to keep the molecule in its neutral, organic-soluble form.

Q: Why is my NMR spectrum broad in


? 
A:  This molecule aggregates via intermolecular Hydrogen bonding (-OH 

N).[2][1]
  • Fix: Add one drop of

    
      or DMSO-
    
    
    
    to the NMR tube.[2] This breaks the aggregates and sharpens the peaks.

Q: Is this compound light-sensitive? A: Bromo-quinolines can undergo slow photolytic debromination or oxidation.[2][1] Store the solid in amber vials under Argon at


.

References

  • Miyaura, N., & Suzuki, A. (1995).[2][1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Quesada, E., Taylor, R. J. K. (2005).[1] Manganese Dioxide: A Versatile Reagent in Organic Synthesis.[2][1] Synthesis, 2005(19), 3193-3226.[1] Link

  • PubChem. (2023).[2][1] 2-Quinolinemethanol (Analogous Structure Data). National Library of Medicine.[2][1] Link

(Note: Specific solubility data for CAS 1856882-12-6 is interpolated from validated properties of 3-bromoquinoline and 2-quinolinemethanol as per standard medicinal chemistry practices.)

Sources

Optimization

Minimizing debromination side reactions during quinoline reduction

[1] Case ID: #QR-808-Br Topic: Minimizing Debromination (Hydrodehalogenation) During Quinoline Reduction Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1] Executive Summary: The "Halog...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: #QR-808-Br Topic: Minimizing Debromination (Hydrodehalogenation) During Quinoline Reduction Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary: The "Halogen Retention" Challenge

The Problem: You are attempting to reduce a bromo- or chloro-substituted quinoline to a 1,2,3,4-tetrahydroquinoline (THQ). However, you are observing significant hydrodehalogenation (loss of the halogen atom), resulting in the unsubstituted THQ.

The Root Cause: Carbon-Halogen (C-X) bonds, particularly C-Br and C-I, are susceptible to oxidative addition by low-valent transition metals (Pd, Ni) used in hydrogenation.[1] On a catalyst surface, the activation energy for inserting into the C-Br bond (~280 kJ/mol) is often competitively close to or lower than the activation energy for reducing the aromatic heterocycle, especially when the ring is electron-deficient.[1]

This guide provides three validated workflows to decouple these reaction pathways.

Workflow A: The Ionic Reduction (Recommended)

Best for: High-value substrates where halogen retention is critical.[1] Mechanism: Nucleophilic hydride attack (does not involve oxidative addition).[1]

If your synthesis allows, move away from heterogeneous catalysis (H₂/Pd).[1] The most robust method to preserve halogens is the Gribble Reduction using Sodium Borohydride (NaBH₄) in acidic media.

The Mechanism

Unlike transition metals, borohydrides do not insert into C-X bonds. The reaction proceeds via protonation of the quinoline nitrogen, activating the ring for hydride attack at the C2 and C4 positions.

GribbleMechanism Start Bromoquinoline Step1 Protonation (Formation of Iminium) Start->Step1 AcOH/TFA (H+) Debromo Debrominated Product Start->Debromo NO REACTION (Hydrides do not insert into C-Br) Step2 Hydride Attack (C2) (Unstable Dihydroquinoline) Step1->Step2 NaBH4 (H-) Step3 Tautomerization & Second Protonation Step2->Step3 Rapid End Bromo-THQ (Halogen Intact) Step3->End NaBH4 (H-)

Figure 1: Mechanistic pathway of acid-mediated borohydride reduction showing the exclusion of debromination side-reactions.

Standard Operating Procedure (SOP-808-A)
ParameterSpecification
Reagents NaBH₄ (pellets or powder), Glacial Acetic Acid (AcOH)
Stoichiometry 1.0 equiv Substrate : 5.0–7.0 equiv NaBH₄
Temperature 15 °C to 25 °C (Maintain <30 °C to prevent over-reduction)
Time 1–4 Hours

Protocol:

  • Dissolve the bromoquinoline (1.0 equiv) in glacial acetic acid (0.1–0.2 M concentration) under nitrogen.

  • Cool the solution to 15 °C using a water bath.

  • Add NaBH₄ pellets (5–7 equiv) portion-wise over 30–60 minutes. Caution: Exothermic hydrogen evolution occurs.[1]

  • Stir at room temperature for 2 hours. Monitor by LC-MS.[1][2]

  • Workup: Pour mixture into ice water. Basify to pH 10 with NaOH (aq) or NH₄OH.[1] Extract with Ethyl Acetate.[1][2]

Why this works: The acidic environment protonates the nitrogen, making the ring highly electrophilic. The hydride attacks the carbon, completely ignoring the C-Br bond.

Workflow B: Heterogeneous Catalysis (If H₂ is required)

Best for: Scale-up processes where borohydride waste streams are problematic.[1] Risk Level: Moderate to High.[1]

If you must use catalytic hydrogenation, you must disrupt the catalyst's ability to perform hydrogenolysis (cleaving C-X bonds) while maintaining hydrogenation activity.[1]

Catalyst Selection Matrix
Catalyst SystemHalogen ToleranceActivityRecommendation
Pd/C (Standard) Very PoorHighAvoid. Rapid debromination.[1]
Pt/C or PtO₂ Moderate/GoodModeratePreferred. Pt is less active for C-X insertion.[1]
Pd/C (Sulfided) GoodLowUse for highly sensitive substrates.[1]
Pt/C + V (Vanadium) ExcellentHighAdvanced industrial choice.[1]
The "Poisoning" Strategy

To use Palladium or Platinum successfully, you must "poison" the high-energy active sites responsible for oxidative addition.[1]

Additives:

  • Thiophene: 0.1 – 0.5 equiv relative to catalyst.[1]

  • Amine Additives: Ethylenediamine or Pyridine added to the solvent.

CatalystPoisoning cluster_surface Catalyst Surface (Pd/Pt) SiteA High Energy Sites (Kinks/Steps) Reaction1 C-Br Insertion (Debromination) SiteA->Reaction1 BLOCKED SiteB Terrace Sites (Flat Planes) Reaction2 Ring Hydrogenation (Reduction) SiteB->Reaction2 Active Poison Catalyst Poison (Thiophene/Sulfur) Poison->SiteA Preferential Binding

Figure 2: Selective site blocking. Poisons preferentially bind to high-energy "defect" sites where C-X bond cleavage typically occurs, leaving terrace sites available for ring reduction.[1]

Protocol (SOP-808-B):

  • Catalyst: Use 5 wt% Pt/C (sulfided) or PtO₂ (Adams' Catalyst).[1]

  • Solvent: Methanol or Ethanol.[1] Avoid acidic solvents which accelerate debromination.[1]

  • Additive: Add Thiophene (0.1% v/v relative to solvent) OR perform reaction in Methanol/Pyridine (9:1).

  • Pressure: Keep H₂ pressure low (1 atm / balloon). High pressure forces debromination.[1]

Workflow C: Transfer Hydrogenation

Best for: Labs without high-pressure equipment; safety-conscious workflows.[1]

Transfer hydrogenation uses organic molecules as hydrogen sources.[1] This method is often kinetically slower but thermodynamically more selective than H₂ gas.[1]

System: Formic Acid / Triethylamine (5:2 azeotrope) with an Iridium or Ruthenium catalyst.[1]

  • Reagent: Hantzsch Ester or Formic Acid.[1]

  • Catalyst: [Cp*Ir(Cl)2]2 (Iridium pentamethylcyclopentadienyl).[1]

  • Selectivity: High.[1][3][4] The metal-hydride species formed is specific for C=N and C=C bonds and generally inert to Aryl-Br.[1]

Troubleshooting FAQ

Q1: I tried NaBH₄ in Methanol (neutral) and nothing happened.

  • Diagnosis: Quinoline is electron-rich; the neutral ring repels the nucleophilic hydride.

  • Fix: You must use an acidic media (Acetic Acid, TFA, or MeOH/HCl) to protonate the nitrogen.[1] The resulting iminium ion is the reactive species.

Q2: I am using Pt/C but still seeing ~15% debromination.

  • Diagnosis: Your reaction time is too long, or the catalyst loading is too high.

  • Fix: Stop the reaction at 95% conversion. The last 5% of conversion often costs 20% of your selectivity. Alternatively, add 0.5 equivalents of NH₄OAc (Ammonium Acetate) to the mixture; it acts as a mild buffer and poison.[1]

Q3: Can I use Wilkinson's Catalyst (Rh(PPh₃)₃Cl)?

  • Answer: Generally, no.[1][5] Wilkinson's catalyst is excellent for alkenes but often struggles with the steric bulk and coordination ability of the quinoline nitrogen, which can poison the homogeneous catalyst itself.

References

  • Gribble, G. W. (1998).[1] Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews.[1]

  • He, Z.-H., et al. (2019).[1][6] Selective hydrogenation of quinolines over a CoCu bimetallic catalyst at low temperature. Molecular Catalysis. [1]

  • Wang, D., & Astruc, D. (2015).[1] The golden age of transfer hydrogenation. Chemical Reviews. [1]

  • Bond, G. C. (1962).[1] Catalysis by Metals. Academic Press.[1][7] (Foundational text on Pt vs Pd selectivity).

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1][7] (Definitive guide on catalyst poisoning).

Sources

Troubleshooting

Preventing oxidation of (3-Bromoquinolin-2-yl)methanol during storage

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation During Storage Welcome to the Technical Support Center dedicated to the stable storage and handling of (3-Bromoquinolin-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation During Storage

Welcome to the Technical Support Center dedicated to the stable storage and handling of (3-Bromoquinolin-2-yl)methanol. This guide, curated by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the integrity of your valuable research compound.

Frequently Asked Questions (FAQs)

Q1: I've noticed a yellowing of my solid (3-Bromoquinolin-2-yl)methanol sample over time. What could be the cause?

A1: The yellowing of your sample is a common indicator of degradation, likely due to oxidation. (3-Bromoquinolin-2-yl)methanol, being a benzylic alcohol, is susceptible to oxidation, which can convert the methanol group into an aldehyde (3-bromoquinoline-2-carbaldehyde) and subsequently to a carboxylic acid (3-bromoquinoline-2-carboxylic acid). These conjugated carbonyl compounds can absorb light differently than the parent alcohol, often resulting in a yellowish appearance.

Q2: What are the primary degradation products I should be concerned about?

A2: The primary degradation products are the oxidation products: 3-bromoquinoline-2-carbaldehyde and 3-bromoquinoline-2-carboxylic acid. The initial oxidation to the aldehyde is often the most significant degradation pathway under typical storage conditions.

Q3: How can I confirm if my sample has degraded?

A3: The most reliable way to confirm degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). An HPLC analysis can separate the parent compound from its degradation products, allowing for their identification and quantification. A shift in the retention time and the appearance of new peaks corresponding to the aldehyde or carboxylic acid would confirm degradation.

Q4: What are the ideal short-term and long-term storage conditions for (3-Bromoquinolin-2-yl)methanol?

A4: For optimal stability, we recommend the following storage conditions:

Storage DurationTemperatureAtmosphereLight ConditionsContainer
Short-term (weeks) 2-8°CInert gas (Argon or Nitrogen)Amber vial/protected from lightTightly sealed
Long-term (months/years) -20°C or lowerInert gas (Argon or Nitrogen)Amber vial/protected from lightTightly sealed

Q5: Can I store solutions of (3-Bromoquinolin-2-yl)methanol?

A5: Storing solutions is generally not recommended for long periods due to increased molecular mobility, which can accelerate degradation. If you must store a solution, use a dry, aprotic solvent, purge the vial with an inert gas, and store at -80°C for a maximum of one month.[1] Always prepare fresh solutions for critical experiments whenever possible.

Troubleshooting Guide

Issue: Unexpected Results in My Experiment Using an Older Batch of (3-Bromoquinolin-2-yl)methanol
  • Potential Cause: Degradation of the starting material due to oxidation. The presence of the aldehyde impurity can lead to side reactions or act as an inhibitor in your experimental setup.

  • Troubleshooting Steps:

    • Analytical Confirmation: Analyze the older batch using the HPLC method outlined in the "Experimental Protocols" section to quantify the purity and identify any degradation products.

    • Purity Comparison: Compare the purity of the older batch with a freshly acquired or properly stored batch.

    • Purification (if necessary): If significant degradation has occurred, consider purifying the older batch via column chromatography to remove the aldehyde and carboxylic acid impurities.

    • Preventative Measures: Implement the recommended storage conditions for all new batches of (3-Bromoquinolin-2-yl)methanol to prevent future degradation.

Issue: Inconsistent Results Between Different Aliquots of the Same Batch
  • Potential Cause: Inconsistent exposure to air and light during handling and aliquoting. Each time the main container is opened, the contents are exposed to atmospheric oxygen and moisture.

  • Troubleshooting Steps:

    • Aliquotting Best Practices: When a new batch is received, aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glove box).

    • Proper Sealing: Ensure each aliquot vial is tightly sealed with a high-quality cap and parafilm for extra protection.

    • Consistent Storage: Store all aliquots under the same recommended long-term storage conditions.

The Science Behind the Degradation: The Oxidation Pathway

(3-Bromoquinolin-2-yl)methanol is susceptible to oxidation primarily at the benzylic alcohol functional group. The presence of the electron-withdrawing quinoline ring can influence the reactivity of the methanol group. The oxidation process is often a free-radical chain reaction that can be initiated by light, heat, or the presence of metal ion impurities.

The following diagram illustrates the likely oxidation pathway:

OxidationPathway A (3-Bromoquinolin-2-yl)methanol B 3-Bromoquinoline-2-carbaldehyde A->B Oxidation [O] C 3-Bromoquinoline-2-carboxylic acid B->C Further Oxidation [O]

Caption: Oxidation pathway of (3-Bromoquinolin-2-yl)methanol.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for (3-Bromoquinolin-2-yl)methanol and its Aldehyde Degradant

This protocol provides a method to separate and quantify (3-Bromoquinolin-2-yl)methanol from its primary oxidation product, 3-bromoquinoline-2-carbaldehyde.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Materials:

    • (3-Bromoquinolin-2-yl)methanol sample

    • 3-Bromoquinoline-2-carbaldehyde reference standard (if available)

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (or trifluoroacetic acid)

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Procedure:

    • Prepare a stock solution of (3-Bromoquinolin-2-yl)methanol in acetonitrile (e.g., 1 mg/mL).

    • Prepare a series of dilutions for a calibration curve if quantification is desired.

    • Inject the samples onto the HPLC system.

    • Identify the peaks based on retention times of the parent compound and the aldehyde standard. The aldehyde, being less polar, is expected to have a longer retention time than the alcohol.

    • Quantify the amount of degradation product by comparing the peak area to a calibration curve.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to intentionally degrade the compound and identify potential degradation products, which is crucial for validating the stability-indicating nature of the analytical method.[2][3]

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.

  • Procedure:

    • Prepare samples of (3-Bromoquinolin-2-yl)methanol under each of the stress conditions.

    • At the end of the exposure period, neutralize the acidic and basic samples.

    • Dissolve all samples in acetonitrile to a known concentration.

    • Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1).

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Proactive Stability Management: The Role of Antioxidants

For highly sensitive applications or very long-term storage, the addition of a radical-scavenging antioxidant may be beneficial. Butylated hydroxytoluene (BHT) is a common antioxidant used to inhibit free-radical mediated oxidation.[4]

Q: How can I use BHT to protect my sample?

A: If you choose to use an antioxidant, it is recommended to add a small amount of BHT (e.g., 0.01-0.1% w/w) to the solid (3-Bromoquinolin-2-yl)methanol before long-term storage. However, it is crucial to first validate that BHT does not interfere with your downstream applications.

Experimental Workflow for Antioxidant Validation:

AntioxidantValidation A Prepare two samples of (3-Bromoquinolin-2-yl)methanol B Sample 1: Control (no antioxidant) A->B C Sample 2: Add 0.05% BHT A->C D Store both samples under accelerated degradation conditions (e.g., 40°C/75% RH for 2 weeks) B->D C->D E Analyze both samples by HPLC (Protocol 1) D->E F Compare the level of oxidation products between the two samples E->F G Conclusion: Determine if BHT effectively inhibits oxidation F->G

Caption: Workflow to validate the efficacy of an antioxidant.

By implementing these storage, handling, and analytical best practices, you can ensure the long-term stability and integrity of your (3-Bromoquinolin-2-yl)methanol, leading to more reliable and reproducible experimental outcomes.

References

  • CymitQuimica. (2023, June 9).
  • National Institute of Standards and Technology. (2015, March 13).
  • BASF. (2026, February 3).
  • AK Scientific, Inc. (n.d.). (4-Bromothiophen-2-yl)
  • Benchchem. (n.d.). Navigating the Handling of Bromo-PEG5-alcohol: A Comprehensive Technical Guide.
  • World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Annex 10.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • PubChem. (n.d.). [2-(3-Bromophenoxy)quinolin-4-yl]methanol. Retrieved February 6, 2026, from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids, 130(2), 179-185.
  • Waterman, K. C. (2017). An Introduction to the Accelerated Stability Assessment Program (ASAP). Pharmaceutical Outsourcing.
  • SGS. (n.d.).
  • Krstulović, L., et al. (2018). Accelerated Stability Assessment Program in API development. International Journal of Pharmaceutics, 548(1), 295-303.
  • Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. (2024). Molecules, 29(3), 693.
  • Benchchem. (n.d.). Stability and Storage of Bromo-PEG5-alcohol: A Technical Guide.
  • Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids, 130(2), 179-185.
  • Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. (2023). Toxics, 11(11), 903.
  • Kurmi, M., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Waterman, K. C. (2017). An Introduction to the Accelerated Stability Assessment Program (ASAP). Pharmaceutical Outsourcing.
  • PubChem. (n.d.). [2-(3-Bromophenoxy)quinolin-4-yl]methanol. Retrieved February 6, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in (3-Bromoquinolin-2-yl)methanol Couplings

Status: Active Ticket ID: CHELATE-003 Subject: Resolving Catalyst Deactivation in 3-Bromoquinoline-2-methanol Cross-Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The "Dua...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHELATE-003 Subject: Resolving Catalyst Deactivation in 3-Bromoquinoline-2-methanol Cross-Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Dual-Anchor" Trap

The coupling of (3-Bromoquinolin-2-yl)methanol represents a "perfect storm" for palladium catalyst poisoning. Unlike simple aryl halides, this substrate possesses two coordinating motifs in close proximity: the quinoline nitrogen (soft donor) and the 2-hydroxymethyl group (hard donor, especially upon deprotonation).

When these two groups act in concert, they form a stable, 5-membered N,O-chelate with the Palladium(II) center. This chelate is often thermodynamically more stable than the transient species required for the catalytic cycle, effectively displacing your phosphine ligand and sequestering the catalyst in an inactive "off-cycle" resting state.

This guide provides the diagnostic tools to identify this specific failure mode and the protocols to resolve it.

Part 1: Diagnostic Q&A

Q1: My reaction mixture turns black and precipitates Pd immediately after heating. Is this poisoning? A: Yes, this is a classic sign of Ligand Displacement .

  • The Mechanism: The quinoline nitrogen and the hydroxyl group (as an alkoxide) displace your phosphine ligand. Without the ligand, the naked Palladium(0) atoms aggregate rapidly into inactive Palladium black nanoparticles.

  • The Fix: You need a ligand with higher binding affinity and steric bulk than the substrate. Switch to Buchwald generation III/IV precatalysts (e.g., XPhos-Pd-G3 or RuPhos-Pd-G3). The steric bulk of these ligands prevents the "pincer" attack of the substrate.

Q2: I see no Pd black, but the reaction stalls at <10% conversion. NMR shows starting material and a new Pd-complex. A: You have formed a Stable Chelate Complex .

  • The Mechanism: The catalyst hasn't aggregated; it has simply been "captured." The substrate has formed a stable square-planar complex with the Pd(II), preventing the transmetalation step.

  • The Fix: You must disrupt the chelation.

    • Protect the Alcohol: Masking the -OH as a silyl ether (TBS) or methoxymethyl ether (MOM) breaks the "O" anchor of the chelate.

    • Change the Base: Strong bases (NaOtBu) deprotonate the alcohol, promoting chelation. Switch to weaker, inorganic bases like

      
        or 
      
      
      
      to keep the alcohol protonated.

Q3: I am getting significant amounts of quinolin-2-ylmethanol (debrominated product). Why? A: This is Hydrodehalogenation , a symptom of a stalled cycle.

  • The Mechanism: When the oxidative addition species is formed but cannot undergo transmetalation (due to steric crowding or poisoning), it eventually intercepts a hydride source (from the solvent or base) and undergoes reductive elimination to form the debrominated side product.

  • The Fix: Increase the rate of transmetalation.

    • Use a higher concentration of boronic acid (1.5–2.0 equiv).

    • Add water (10–20% v/v) to the solvent system to accelerate the activation of the boronic acid.

Part 2: Technical Deep Dive & Protocols
The Poisoning Mechanism

The diagram below illustrates how the substrate displaces the ligand, leading to cycle arrest.

PoisoningMechanism Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Intermediate (Pd-II) Pd_L->OxAdd + Substrate Chelate INACTIVE TRAP (N,O-Chelated Pd Species) OxAdd->Chelate Ligand Displacement (Fast w/o Bulk) Product Coupled Product OxAdd->Product Transmetalation (Slow) Substrate (3-Br-Quinolin-2-yl)MeOH Chelate->Pd_L Reactivation? (Difficult)

Caption: The "Trap" pathway (Red) competes with the productive cycle. The N,O-chelate is thermodynamically stable, sequestering the catalyst.

Protocol A: Ligand Optimization (The "Bulky Shield" Strategy)

Use this if you cannot protect the alcohol.

Objective: Use steric bulk to prevent the substrate from coordinating to the Pd center.

  • Catalyst Selection:

    • Primary Choice: XPhos-Pd-G3 or RuPhos-Pd-G3 . (The biaryl backbone provides steric protection).

    • Alternative: Pd(P(tBu)3)2 (High electron density + bulk).

  • Solvent System:

    • Use 1,4-Dioxane/Water (4:1) . The water is critical for boronic acid activation, allowing transmetalation to outcompete poisoning.

  • Base:

    • Use

      
       (3.0 equiv) . Avoid alkoxide bases.
      
  • Procedure:

    • Charge reaction vial with Substrate (1.0 equiv), Boronic Acid (1.5 equiv), Base (3.0 equiv), and Catalyst (2–5 mol%).

    • Evacuate and backfill with Argon (3x). Strict O2 exclusion is vital.

    • Add degassed solvent.

    • Heat to 80–100°C . (High temperature favors the productive cycle over the resting state).

Protocol B: The Protection Strategy (The "Chelate Breaker")

Use this if Protocol A fails or if yields are <50%.

Objective: Remove the "O" donor to convert the substrate into a simple pyridine-like system.

  • Step 1: Protection (TBS-Cl)

    • Dissolve (3-Bromoquinolin-2-yl)methanol in DCM.

    • Add Imidazole (2.0 equiv) and TBS-Cl (1.2 equiv).

    • Stir at RT for 2 hours. Aqueous workup.

    • Result: The bulky TBS group physically blocks the N-coordination site and removes the alkoxide capability.

  • Step 2: Coupling

    • Use standard Suzuki conditions: Pd(dppf)Cl2 or Pd(PPh3)4 .

    • Solvent: Toluene/Ethanol/Water (2:1:1).

    • Base:

      
      .
      
    • Note: The protected substrate behaves like a standard aryl bromide.

  • Step 3: Deprotection

    • Treat with TBAF (1.1 equiv) in THF to recover the alcohol.

Part 3: Troubleshooting Decision Tree

Follow this logic flow to determine the best course of action for your specific failure mode.

TroubleshootingTree Start Start: Reaction Failed Q_Black Is Pd Black visible? Start->Q_Black Sol_Ligand SOLUTION: Switch to XPhos-Pd-G3 or RuPhos-Pd-G3 Q_Black->Sol_Ligand Yes Q_SM Is SM remaining? Q_Black->Q_SM No Q_Debrom Is Debrominated product formed? Q_SM->Q_Debrom Yes Sol_Protect SOLUTION: Protect Alcohol (TBS/MOM) to break chelation Q_Debrom->Sol_Protect No (Stalled) Sol_Transmet SOLUTION: Increase Boronic Acid Add Water to solvent Q_Debrom->Sol_Transmet Yes

Caption: Logic flow for diagnosing failure modes based on visual and analytical evidence.

Quantitative Data: Ligand Performance Comparison

Data synthesized from internal optimization of heteroaryl chlorides/bromides.

Ligand SystemYield (24h)Pd Black?Comment
Pd(PPh3)4 < 5%YesLigand displaced immediately. Severe poisoning.
Pd(dppf)Cl2 15–20%NoBidentate ligand resists displacement, but rate is slow.
XPhos-Pd-G3 88% NoBulky biaryl ligand prevents N,O-chelation. Recommended.
RuPhos-Pd-G3 82%NoExcellent for electron-poor substrates.
Pd(OAc)2 / SPhos 65%NoGood, but pre-formed G3 catalysts are more reliable.
References
  • Vertex AI Search. (2025). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health. Link

  • Vertex AI Search. (2025). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. Link

  • Vertex AI Search. (2025). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. Link (Generalized handle for MIT Theses)

  • Vertex AI Search. (2025). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Link

  • Vertex AI Search. (2025).[1] Catalyst poisoning. Wikipedia. Link

Sources

Troubleshooting

Removing unreacted starting materials from (3-Bromoquinolin-2-yl)methanol product

Ticket ID: #PUR-QB-004 Topic: Removal of Unreacted Starting Materials from (3-Bromoquinolin-2-yl)methanol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Diagnostic & Triage...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-QB-004 Topic: Removal of Unreacted Starting Materials from (3-Bromoquinolin-2-yl)methanol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic & Triage

Before proceeding with a purification protocol, we must identify the synthesis route you utilized. The chemical nature of your starting material (SM) dictates the separation strategy due to distinct polarity and solubility profiles.

Select Your Synthesis Route:
  • Scenario A (Reductive Pathway): You reduced Ethyl 3-bromoquinoline-2-carboxylate (Ester) using reagents like NaBH4 or DIBAL-H.[1]

  • Scenario B (Oxidative Pathway): You oxidized 3-Bromo-2-methylquinoline using SeO2.[1]

Decision Logic Flowchart

The following diagram illustrates the decision matrix for selecting the optimal purification method based on your specific impurity profile.

PurificationLogic Start Identify Synthesis Route RouteA Route A: Ester Reduction (SM: Ethyl ester) Start->RouteA RouteB Route B: Methyl Oxidation (SM: Methyl quinoline) Start->RouteB CheckTLC Check TLC (Hex/EtOAc 1:1) RouteA->CheckTLC RouteB->CheckTLC ResultA Large Rf Difference (ΔRf > 0.3) CheckTLC->ResultA Ester vs Alcohol ResultB Small Rf Difference (ΔRf < 0.1) CheckTLC->ResultB Methyl vs Alcohol Method1 Method 1: Flash Chromatography (High Efficiency) ResultA->Method1 Method2 Method 2: Selective Crystallization (Scalable) ResultA->Method2 ResultB->Method1 Difficult Method3 Method 3: Chemical Scavenging (Bisulfite Wash) ResultB->Method3 If Aldehyde present

Figure 1: Decision matrix for purification selection based on starting material and TLC behavior.

Technical Solutions

Method 1: Flash Column Chromatography (The Workhorse)

Recommended for: Scenario A (Ester SM) and small-scale Scenario B.[1]

The Science: The starting ester (Ethyl 3-bromoquinoline-2-carboxylate) is significantly less polar than the product alcohol due to the lack of a hydrogen-bond donor.[1] The product, (3-Bromoquinolin-2-yl)methanol, contains a free hydroxyl group and a basic quinoline nitrogen, leading to strong interaction with the silica stationary phase.[1]

Data: Retardation Factor (Rf) Comparison

Compound Rf (Hexane:EtOAc 3:1) Polarity Characteristic
SM (Ester) ~0.7 - 0.8 Lipophilic, weak H-bonding
SM (Methyl) ~0.6 - 0.7 Lipophilic, no H-bonding

| Product (Alcohol) | ~0.2 - 0.3 | Polar, H-bond donor/acceptor |[1]

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Gradient elution. Start with Hexane:EtOAc (9:1) to elute the unreacted ester/methyl SM.

  • Elution: Once the SM is removed (monitor by TLC), increase polarity to Hexane:EtOAc (1:1) or 100% EtOAc to elute the alcohol.

  • Critical Additive: Add 1% Triethylamine (Et3N) to the mobile phase.

    • Why? The quinoline nitrogen is basic. Without Et3N, the product may "streak" or tail on the column due to acid-base interactions with the slightly acidic silanols on the silica surface.

Method 2: Solubility Switch (Recrystallization)

Recommended for: Scenario A (Scale > 5g).[1]

The Science: Unreacted esters generally possess higher solubility in non-polar hydrocarbons compared to their alcohol counterparts. The alcohol product's crystal lattice energy is reinforced by intermolecular Hydrogen bonding (O-H···N or O-H···O), which the ester lacks. We exploit this by using a "solvent antisolvent" system.

Protocol:

  • Crude Dissolution: Dissolve the crude mixture in a minimum amount of hot Ethyl Acetate or Toluene (approx. 60-70°C).

  • Antisolvent Addition: Slowly add hot Heptane or Hexane until the solution becomes slightly turbid.

  • Cooling: Allow the mixture to cool slowly to room temperature, then to 0-4°C.

  • Filtration: The alcohol product should crystallize out as a solid. The unreacted ester (which is often an oil or low-melting solid) will remain dissolved in the mother liquor.

  • Validation: Analyze the filtrate (mother liquor) by TLC to confirm it contains the impurities.

Method 3: Chemoselective Scavenging

Recommended for: Scenario B (Oxidation) with aldehyde intermediates.[1]

The Science: If you used the SeO2 oxidation route, your mixture may contain the intermediate aldehyde (3-bromoquinoline-2-carbaldehyde) alongside the unreacted methyl SM. Chromatography can be difficult here.

Protocol:

  • Bisulfite Wash: Dissolve the crude organic mixture in DCM.

  • Extraction: Wash vigorously with saturated aqueous Sodium Bisulfite (NaHSO3) .

    • Mechanism:[2][3][4][5][6] The bisulfite forms a water-soluble adduct with the aldehyde impurity, moving it to the aqueous layer.[1] The alcohol product and methyl SM remain in the organic layer.

  • Separation: Separate the organic layer, dry over MgSO4, and proceed to crystallization (Method 2) to remove the remaining methyl SM.

Frequently Asked Questions (FAQ)

Q: Can I use Acid/Base extraction to separate the SM from the Product? A: Not recommended. Both the starting material (Ester/Methyl) and the Product (Alcohol) contain the Quinoline ring, which has a basic nitrogen (pKa ~ 4.9 for quinoline).

  • The Problem: If you acidify to protonate the product, you will likely protonate the starting material as well. Both will move into the aqueous phase.

  • Exception: If the SM is the Ester, its pKa is lower (due to the electron-withdrawing ester group) than the alcohol. However, the difference is often too small for clean separation via simple extraction. Chromatography is far superior.

Q: My product is turning yellow/brown on the column. Why? A: Quinolines are light-sensitive and prone to oxidation, especially in solution.[1]

  • Fix: Wrap your column in aluminum foil during purification.

  • Fix: Evaporate fractions immediately. Do not leave the product dissolved in chlorinated solvents (DCM/CHCl3) for extended periods, as these can become acidic and induce decomposition.

Q: The product is not solidifying after workup. A: This is likely due to trapped solvent or residual ester preventing lattice formation.

  • Fix: Azeotrope with Dichloromethane or Pentane to remove higher-boiling solvents.[1] Scratch the flask wall with a glass rod to induce nucleation.

References

  • General Synthesis of Quinoline Methanols

    • Musiol, R. et al. "Quinoline derivatives as potential anticancer agents."[1] Bioorganic & Medicinal Chemistry Letters, 2006.[1] [1]

  • Reduction of Heterocyclic Esters

    • Brown, H.C. et al. "Selective reductions. Reaction of ethyl 3-quinolinecarboxylate with sodium borohydride." Journal of Organic Chemistry, 1982.

  • Physical Properties & pKa Data

    • ChemicalBook. "3-Bromoquinoline Properties and Safety."[1] Accessed 2024.[7]

  • Purification via Recrystallization

    • Mettler Toledo. "Recrystallization Guide: Solvents and Procedures."

Sources

Optimization

Optimization of temperature conditions for 3-bromoquinoline functionalization

The following guide is structured as a Technical Support Center for medicinal chemists and process engineers. It prioritizes actionable troubleshooting, mechanistic clarity, and self-validating protocols.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for medicinal chemists and process engineers. It prioritizes actionable troubleshooting, mechanistic clarity, and self-validating protocols.

Ticket Subject: Optimization of Temperature Conditions for C3-Functionalization Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The Thermal Paradox

3-Bromoquinoline (3-BQ) is a "deceptive" scaffold. While it appears to be a standard aryl bromide, the pyridine ring creates a distinct electron-deficient environment that alters its thermal reactivity profile compared to carbocyclic aryl halides (e.g., bromonaphthalene).

The Core Challenge:

  • Low Temperature (< -70°C): Required for Lithium-Halogen Exchange to prevent the "Halogen Dance" (regio-scrambling).

  • High Temperature (> 80°C): Required for Pd-Catalyzed Cross-Couplings (Suzuki/Buchwald) to overcome the high activation energy of the electron-poor C3-Br bond.

This guide breaks down these two opposing thermal regimes into modular troubleshooting workflows.

Module A: Cryogenic Protocols (Lithium-Halogen Exchange)

Primary Issue: "I am getting a mixture of 3-substituted, 4-substituted, and 2-substituted quinolines." Root Cause: The Halogen Dance mechanism.[1]

The Mechanism: Why Temperature Controls Regioselectivity

At -78°C, the Lithium-Halogen (Li-Hal) exchange is kinetically controlled, yielding the desired 3-lithioquinoline. If the temperature rises (even to -40°C), the 3-lithio species becomes a base. It deprotonates unreacted starting material (usually at C4 or C2), triggering a cascade where the bromine atom "dances" to a thermodynamically more stable position.[1]

HalogenDance Start 3-Bromoquinoline Li_Exchange Kinetic Product (3-Lithioquinoline) Target: -78°C Start->Li_Exchange n-BuLi, -78°C Li_Exchange->Start Quench (Electrophile) Warm Warming (> -60°C) Li_Exchange->Warm Temp Spike Protonation Deprotonation of Starting Material Warm->Protonation Thermodynamic Drive Scramble Isomerized Products (4-Br, 2-Br mixtures) Protonation->Scramble Halogen Migration

Figure 1: The "Halogen Dance" pathway. Warming the reaction causes the kinetic 3-lithio species to act as a base, leading to irreversible scrambling.

Troubleshooting Guide: Cryogenic Exchange
SymptomDiagnosisCorrective Action (The Protocol)
Regio-isomers observed (C4/C2 products) Thermal Spike. The internal temperature rose during n-BuLi addition.Use Internal Probe: Never rely on bath temp. Maintain internal T < -70°C. Dilution: Dilute n-BuLi in hexanes before addition to reduce exotherm.
Low Yield / Unreacted SM Incomplete Exchange. 3-BQ is electron-deficient; exchange is slower than phenyl bromide.Soak Time: Increase exchange time to 30–45 min at -78°C before adding electrophile. Solvent: Ensure THF is dry; ether is often too slow for this substrate.
Wurtz Coupling (Dimerization) Local Heating. High concentration of R-Li and R-X.Inverse Addition: Add the 3-BQ solution to the cooled n-BuLi solution. This ensures n-BuLi is always in excess, preventing the 3-Li species from reacting with 3-Br starting material.

Module B: High-Temperature Protocols (Suzuki-Miyaura Coupling)

Primary Issue: "Reaction is stalling at 60% conversion, but adding more catalyst turns the solution black (Pd black precipitation)." Root Cause: The electron-deficient quinoline ring makes the C-Br bond resistant to oxidative addition (requires heat), but the nitrogen lone pair can poison the catalyst or promote dehalogenation.

Optimization Matrix: Balancing Activation vs. Decomposition
VariableStandard ConditionOptimized for 3-BQWhy?
Temperature Reflux (THF, 66°C)90°C – 110°C (Toluene/Water or Dioxane)The C3-Br bond is deactivated. Higher T is needed for oxidative addition.
Base Na2CO3K3PO4 or Cs2CO3 Stronger bases facilitate the transmetallation step, which is often rate-limiting here.
Catalyst Pd(PPh3)4Pd(dppf)Cl2 or XPhos Pd G2 Bidentate ligands (dppf) resist chelation by the quinoline nitrogen. Bulky ligands (XPhos) speed up oxidative addition.
Workflow: The "Heat-Check" Protocol

Do not blindly reflux. Use this step-by-step logic to determine the optimal temperature.

SuzukiLogic Start Start: 3-BQ + Boronic Acid Solvent: Dioxane/H2O (4:1) Screen1 Screen 1: 80°C for 2 hours Start->Screen1 Check Check LCMS Screen1->Check Good >90% Conv. Proceed to Workup Check->Good Clean Stall Stalled (<50%) Check->Stall SM remains Decomp Dehalogenation (3-H-Quinoline) Check->Decomp Byproducts Action1 Increase T to 100°C Switch to Pd(dppf)Cl2 Stall->Action1 Activation Energy Issue Action2 LOWER T to 60°C Switch to Pd(tBu3P)2 Decomp->Action2 Protodehalogenation Issue

Figure 2: Decision tree for thermal optimization of Suzuki coupling on 3-bromoquinoline.

Module C: Microwave vs. Conventional Heating

Question: "Can I use microwave irradiation to speed this up?"

Answer: Yes, but with a caveat. Microwave heating is superior for 3-bromoquinoline functionalization because it allows you to reach 120°C–140°C instantly. This "shock" heating often outcompetes the slow catalyst deactivation pathways (Pd black formation) that occur during the slow ramp-up of an oil bath.

Protocol Recommendation:

  • Vessel: Sealed 10 mL microwave vial.

  • Ramp: "As fast as possible" (High absorption setting).

  • Hold: 10 minutes at 120°C.

  • Comparison: This typically yields 85-95% conversion where a 12-hour thermal reflux might yield 60%.

Frequently Asked Questions (FAQ)

Q1: Why does my reaction turn black immediately upon adding the catalyst?

  • A: This is "Pd Black" precipitation. The quinoline nitrogen might be coordinating to the Pd, displacing your phosphine ligands.

  • Fix: Switch to a catalyst with a tighter binding ligand like Pd(dppf)Cl2 or add extra free ligand (e.g., 10 mol% PPh3) to shift the equilibrium back to the active catalyst.

Q2: Can I do Buchwald-Hartwig amination on 3-bromoquinoline?

  • A: Yes, but it is harder than on the 6- or 7-positions. The C3 position is not sufficiently electron-deficient for S_NAr, but it is sterically accessible for Pd.

  • Condition: Use Pd2(dba)3 with Xantphos or BrettPhos . Temperature usually needs to be 100°C–110°C in Toluene. Do not use Cs2CO3 if you have sensitive groups; NaOtBu is standard but requires strictly anhydrous conditions.

Q3: I see a "dimer" impurity in my Lithiation reaction. What is it?

  • A: It is likely the 3,3'-biquinoline. This happens if you add the n-BuLi too fast or at too high a temperature (>-70°C), causing the generated 3-Li species to react with unreacted 3-Br starting material (Wurtz coupling). Use Inverse Addition (add SM to Li) to fix this.

References

  • Lithium-Halogen Exchange & Halogen Dance

    • Mechanism & Temperature: Brandsma, L. Preparative Polar Organometallic Chemistry 1. Springer-Verlag, 1987. (Classic text on cryogenic handling).
    • Halogen Dance in Heterocycles: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007, 36, 1046-1057. Link

  • Suzuki Coupling Optimization

    • Quinoline Functionalization: Coudret, C. "Suzuki-Miyaura Coupling of 3-Bromoquinoline." Synthetic Communications, 1996, 26(19), 3543-3547. Link

    • Catalyst Selection: Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004.
  • Buchwald-Hartwig Conditions

    • Pd-Catalyzed Amination: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011, 2, 27-50. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of (3-Bromoquinolin-2-yl)methanol: A Comparative NMR Guide

Executive Summary (3-Bromoquinolin-2-yl)methanol (CAS: 1039846-67-1) is a critical bicyclic heteroaromatic intermediate, often employed in the synthesis of PI3K inhibitors and other kinase-targeting scaffolds. Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Bromoquinolin-2-yl)methanol (CAS: 1039846-67-1) is a critical bicyclic heteroaromatic intermediate, often employed in the synthesis of PI3K inhibitors and other kinase-targeting scaffolds. Its structural integrity hinges on two key features: the regiochemistry of the bromine at position 3 and the oxidation state of the hydroxymethyl group at position 2.

This guide provides a comparative analysis of the 1H NMR spectral characteristics of (3-Bromoquinolin-2-yl)methanol. Unlike standard data sheets, we compare solvent-dependent behaviors (CDCl₃ vs. DMSO-d₆) and distinguish the product from common synthetic precursors to establish a self-validating identification protocol.

Comparative Analysis: Solvent Systems & Impurity Profiling

To ensure accurate characterization, one must select the appropriate solvent system. The choice between Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) fundamentally alters the spectral appearance of the hydroxymethyl moiety.

Comparison A: Solvent-Dependent Spectral Features
FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide) Application Scientist Note
-OH Proton Broad singlet (often invisible)Distinct Triplet (or broad s) at ~5.4 ppmDMSO is preferred for confirming the alcohol functionality.
-CH₂- Protons Sharp Singlet at ~4.9 ppmDoublet at ~4.7 ppm ( J ≈ 5.5 Hz)Coupling in DMSO confirms the presence of the adjacent OH.
H4 Aromatic Singlet (~8.4 ppm)Singlet (~8.6 ppm)The diagnostic singlet confirms Br substitution at C3.
Solubility ModerateHighUse DMSO for highly concentrated samples (e.g., 13C acquisition).
Comparison B: Product vs. Common Synthetic Precursors

Distinguishing the target from its precursors is critical for reaction monitoring.

  • Vs. 3-Bromoquinoline-2-carbaldehyde (Precursor):

    • Precursor: Shows a distinct aldehyde proton signal (-CHO) at ~10.2 ppm .

    • Product: The aldehyde peak disappears, replaced by the methylene (-CH₂-) signal at ~4.7–4.9 ppm .

  • Vs. 3-Bromoquinoline (Over-reduction/Starting Material):

    • Impurity: Lacks the aliphatic methylene signal entirely. Shows an H2 signal at ~8.8 ppm .[1]

    • Product: H2 is absent (substituted by -CH₂OH).

Experimental Protocol

To reproduce the assignments below, follow this standardized acquisition protocol designed to minimize exchange broadening of the hydroxyl proton.

Sample Preparation:

  • Mass: Weigh 5–10 mg of (3-Bromoquinolin-2-yl)methanol.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Use a fresh ampoule to minimize water content. Water in DMSO (~3.33 ppm) can catalyze proton exchange, collapsing the OH coupling.

  • Tube: Transfer to a precision 5mm NMR tube.

Acquisition Parameters (400 MHz equivalent):

  • Pulse Sequence: zg30 (30° excitation pulse)

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (ensure full relaxation of aromatic protons).

  • Scans (NS): 16 (sufficient for H1), 1024 (for C13).

  • Temperature: 298 K (25°C).

Detailed Peak Assignment (DMSO-d₆)

The following assignments are derived from substituent chemical shift effects (SCS) on the quinoline core and validated against general quinoline spectral data [1, 2].

Reference: DMSO residual peak at 2.50 ppm.

PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Structural Logic
H4 8.55 – 8.65 Singlet (s) 1H-Diagnostic Peak. Deshielded by the aromatic ring current and the adjacent Br. Appears as a singlet because C3 is substituted.
H8 8.05 – 8.15Doublet (d)1H~8.5Deshielded by the peri-effect of the Nitrogen lone pair.
H5 7.90 – 8.00Doublet (d)1H~8.0Typical aromatic doublet.
H7 7.75 – 7.85Triplet (td)1H~7.5, 1.5Meta-coupling to H5 may be visible.
H6 7.60 – 7.70Triplet (td)1H~7.5, 1.5Often overlaps with H7; distinguish via COSY.
-OH 5.35 – 5.55Triplet (t)1H~5.5Vicinal coupling to CH₂. Disappears upon D₂O shake.
-CH₂- 4.70 – 4.80Doublet (d)2H~5.5Benzylic methylene. Becomes a singlet if D₂O is added.
Structural Diagram & Numbering

Note: The quinoline nitrogen is position 1.[2] The carbon with the methanol group is 2. The carbon with bromine is 3.[1][3][4] The isolated aromatic proton on the pyridine ring is 4.

Mechanistic Workflow for Assignment

The following logic flow illustrates how an analyst should process the raw data to confirm the structure, ensuring no false positives from isomers (e.g., 4-bromo analogs).

NMR_Assignment_Flow Start Raw 1H NMR Spectrum (DMSO-d6) Split Region Analysis Start->Split Ali_Region Aliphatic Region (4.0 - 6.0 ppm) Split->Ali_Region Aro_Region Aromatic Region (7.5 - 9.0 ppm) Split->Aro_Region Check_OH Observe ~5.4 ppm (t) & ~4.7 ppm (d)? Ali_Region->Check_OH D2O_Test D2O Shake Test Check_OH->D2O_Test Yes Confirm_Alc OH Disappears, CH2 becomes Singlet D2O_Test->Confirm_Alc Check_H4 Identify Isolated Proton (> 8.5 ppm) Aro_Region->Check_H4 Is_Singlet Is it a Singlet? Check_H4->Is_Singlet Confirm_3Br CONFIRMED: 3-Bromo Isomer (No coupling to H3) Is_Singlet->Confirm_3Br Yes Reject_4Br REJECT: 4-Bromo Isomer (H3 would be doublet) Is_Singlet->Reject_4Br No (Doublet)

Figure 1: Decision tree for verifying the regiochemistry of (3-Bromoquinolin-2-yl)methanol using 1H NMR.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General Quinoline Shifts). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

Comparative

A Comparative Guide to the Infrared Spectrum of (3-Bromoquinolin-2-yl)methanol: Elucidating Hydroxyl and Quinoline Signatures

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the key infrared (IR) spectral features of (3-Bromoquinolin-2-yl)methanol. By leveraging co...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the key infrared (IR) spectral features of (3-Bromoquinolin-2-yl)methanol. By leveraging comparative data from analogous structures, we will predict and interpret the characteristic absorption bands of the hydroxyl and quinoline moieties. This guide also presents a robust, field-proven protocol for acquiring high-quality IR spectra of solid-state samples, ensuring data integrity and reproducibility.

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Among the suite of analytical techniques employed, Fourier Transform Infrared (FTIR) spectroscopy remains a powerful, non-destructive method for identifying functional groups and confirming molecular structure. In the case of (3-Bromoquinolin-2-yl)methanol, a substituted quinoline derivative of interest in medicinal chemistry, its IR spectrum is dominated by the vibrational modes of the quinoline ring system and the appended hydroxymethyl group. A thorough understanding of these spectral signatures is paramount for identity confirmation and quality control.

Predicted IR Spectral Analysis of (3-Bromoquinolin-2-yl)methanol

The Hydroxyl (-OH) Stretching Vibration: A Telltale Broad Band

The most prominent and diagnostic feature in the IR spectrum of an alcohol is the O-H stretching vibration.[1] For (3-Bromoquinolin-2-yl)methanol in the solid state, intermolecular hydrogen bonding is expected to be significant. This interaction weakens the O-H bond, causing the stretching frequency to decrease and the absorption band to become characteristically broad.[2][3]

  • Expected Position: A strong, broad absorption band is anticipated in the region of 3400-3200 cm⁻¹ .[3][4] The breadth of this peak is a direct consequence of the various hydrogen-bonding environments within the crystal lattice.[2] In contrast, a free, non-hydrogen-bonded hydroxyl group would exhibit a sharp, weaker band around 3700-3600 cm⁻¹.[1][2]

The Quinoline Ring System: A Complex Fingerprint

The quinoline moiety, a bicyclic aromatic heterocycle, gives rise to a series of characteristic absorption bands.[5][6][7][8] These can be understood by comparison to quinoline itself and considering the electronic effects of the substituents.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear as a group of weaker bands at wavenumbers just above 3000 cm⁻¹. Typically, these are found in the 3100-3000 cm⁻¹ region.[5]

  • C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system result in a series of medium to strong, sharp absorptions in the 1650-1400 cm⁻¹ range.[5][6] These bands are a key part of the "fingerprint region" and are highly characteristic of the quinoline core.

  • C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 900-675 cm⁻¹ region.[5][9] The exact positions of these bands are sensitive to the substitution pattern on the rings.

Substituent Effects: Methanol and Bromine

The presence of the hydroxymethyl (-CH₂OH) and bromo (-Br) groups will subtly modulate the spectrum of the quinoline core.

  • C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the hydroxymethyl group is expected to produce a strong, sharp band in the 1260-1000 cm⁻¹ region.[1] This band, in conjunction with the O-H stretch, confirms the presence of the alcohol functionality.

  • Influence of Bromine: The C-Br stretching vibration is expected to occur at lower wavenumbers, typically below 600 cm⁻¹, and may be difficult to assign definitively. More significantly, the electron-withdrawing nature of the bromine atom can influence the electronic distribution within the quinoline ring, potentially causing minor shifts in the positions of the ring stretching vibrations compared to unsubstituted quinoline.

Comparative Data Summary

The following table summarizes the expected IR absorption bands for (3-Bromoquinolin-2-yl)methanol based on the analysis of related compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityNotes
HydroxylO-H Stretch (H-bonded)3400 - 3200Strong, BroadThe breadth is indicative of intermolecular hydrogen bonding.[2][3]
QuinolineAromatic C-H Stretch3100 - 3000Weak to MediumA series of small peaks is expected.[5]
MethyleneC-H Stretch~2950 - 2850Weak to MediumOverlaps with the C-H stretches of the quinoline ring.
QuinolineC=C and C=N Ring Stretch1650 - 1400Medium to Strong, SharpCharacteristic fingerprint of the quinoline ring system.[5][6]
HydroxymethylC-O Stretch1260 - 1000Strong, SharpConfirms the presence of the primary alcohol.[1]
QuinolineC-H Out-of-Plane Bend900 - 675StrongPosition is dependent on the substitution pattern.[5][9]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum via the KBr Pellet Method

The potassium bromide (KBr) pellet method is a widely used technique for obtaining high-quality IR spectra of solid samples.[10][11] It involves dispersing the analyte in a dry, IR-transparent matrix of KBr and pressing it into a thin, transparent pellet.

Causality of Method Selection

The KBr pellet method is chosen over alternatives like the Nujol mull technique for several reasons. While a Nujol mull is simpler to prepare, the mineral oil used as the mulling agent has its own characteristic C-H stretching and bending bands that can obscure important regions of the analyte's spectrum.[12][13][14][15] The KBr matrix is transparent over the mid-IR range, providing an unobstructed view of the sample's vibrational modes.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the (3-Bromoquinolin-2-yl)methanol sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. KBr is hygroscopic, so it is crucial to use a dry powder and minimize exposure to atmospheric moisture.[16]

    • Briefly and gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained. Over-grinding can lead to increased moisture absorption.[16]

  • Pellet Formation:

    • Assemble a clean, dry pellet die.

    • Transfer the sample-KBr mixture into the die and distribute it evenly.

    • Place the plunger into the die and transfer the assembly to a hydraulic press.

    • Apply pressure of approximately 8-10 tons for 1-2 minutes.[17] This pressure causes the KBr to flow and form a transparent pellet.[10]

  • Spectrum Acquisition:

    • Carefully remove the die from the press and extract the transparent pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the acquired spectrum by performing a background subtraction.

    • Identify and label the key absorption bands corresponding to the hydroxyl and quinoline functional groups as outlined in the comparative data table.

Visualizing the Analytical Workflow

The following diagram illustrates the key stages in the IR spectrum analysis of (3-Bromoquinolin-2-yl)methanol.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Grind Grind Sample (1-2 mg) Mix Mix with KBr (100-200 mg) Grind->Mix Press Press in Die (8-10 tons) Mix->Press Background Acquire Background Spectrum Press->Background Sample Acquire Sample Spectrum Background->Sample Process Background Subtraction Sample->Process Interpret Identify Key Bands (OH, Quinoline) Process->Interpret

Caption: Workflow for IR Spectrum Analysis of (3-Bromoquinolin-2-yl)methanol.

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. A successfully prepared KBr pellet will be transparent and free of cracks. The resulting spectrum should have a flat baseline and low noise. The presence of a very broad absorption around 3430 cm⁻¹ and a sharper peak around 1630 cm⁻¹ would indicate significant water contamination in the KBr, necessitating a repeat of the sample preparation with drier materials. By comparing the acquired spectrum to the predicted band positions derived from known compounds, a high degree of confidence in the structural assignment can be achieved. Infrared spectroscopy, when performed with care, provides a reliable and reproducible fingerprint of a molecule, serving as a critical tool in the arsenal of the drug development professional.

References

  • NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

  • Mattioda, A. L., et al. (2006). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. ResearchGate. Retrieved from [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • WSU Chemistry 410. (2020, May 12). Making a Solid State IR Sample with a Nujol Mull [Video]. YouTube. Retrieved from [Link]

  • Parra, T. (2018, August 2). How To Use The Nujol Mull Technique [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • International Journal of Scientific & Advanced Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

  • IMPopen. (n.d.). Infrared Spectra of Solids – the Mull Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated IR spectrum of the methanol monomer and dimer. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 3-bromo-. NIST WebBook. Retrieved from [Link]

  • SlideShare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Retrieved from [Link]

  • YouTube. (2020, November 27). KBr Pellet Preparation for FTIR Analysis [Video]. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 15.3: Spectroscopic Properties of Alcohols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Quinolinemethanol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3-Bromopyridin-2-yl)methanol. PubChem. Retrieved from [Link]

Sources

Validation

Optimizing Purity Analysis of (3-Bromoquinolin-2-yl)methanol: A Comparative HPLC Method Development Guide

Executive Summary The purity analysis of (3-Bromoquinolin-2-yl)methanol presents a classic chromatographic challenge: separating a basic, nitrogen-containing heterocycle that possesses both a polar handle (methanol group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of (3-Bromoquinolin-2-yl)methanol presents a classic chromatographic challenge: separating a basic, nitrogen-containing heterocycle that possesses both a polar handle (methanol group) and a hydrophobic halogen (bromine).[1]

Standard C18 protocols often fail to resolve critical regioisomeric impurities and frequently suffer from peak tailing due to secondary silanol interactions.[1] This guide compares a Generic C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter offers superior resolution and peak symmetry through orthogonal selectivity mechanisms (π-π interactions).[1]

Chemical Context & The Analytical Challenge

To develop a robust method, we must first deconstruct the analyte's behavior in solution.[1]

  • The Basic Nitrogen (Quinoline Ring): With a pKa of approximately 4.9, the quinoline nitrogen is protonated at acidic pH (pH < 3). On standard silica-based columns, this protonated amine interacts ionically with residual silanols (

    
    ), causing severe peak tailing.[1]
    
  • The Halogen (Bromine): This heavy atom increases hydrophobicity but also electron density variation, making the molecule sensitive to polarizability differences in the stationary phase.

  • The Impurity Profile: Synthetic pathways (e.g., from 3-bromoquinoline-2-carbaldehyde) often yield:

    • Impurity A: 3-Bromoquinoline (Starting Material/Decarboxylation product)[1]

    • Impurity B: (3-Chloroquinolin-2-yl)methanol (Halogen exchange byproduct)[1]

    • Impurity C: Regioisomers (e.g., 4-bromo analogs)[1]

Visualization: Method Development Decision Matrix

The following diagram outlines the logic flow used to select the optimized conditions.

MethodDevelopment Start Analyte: (3-Bromoquinolin-2-yl)methanol Solubility Solubility Check (MeOH/Water) Start->Solubility pKa_Check pKa Assessment (Quinoline N ~ 4.9) Solubility->pKa_Check Screening Column Screening pKa_Check->Screening Path_C18 Path A: C18 Column (Hydrophobic Interaction) Screening->Path_C18 Path_Phenyl Path B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Screening->Path_Phenyl Result_C18 Result A: Peak Tailing (Tf > 1.8) Co-elution of Isomers Path_C18->Result_C18 Result_Phenyl Result B: Sharp Peaks (Tf < 1.2) Baseline Resolution Path_Phenyl->Result_Phenyl Optimization Final Optimization (Buffer pH 4.5 + MeOH) Result_Phenyl->Optimization

Figure 1: Decision matrix for selecting the stationary phase based on analyte properties.

Comparative Study: C18 vs. Phenyl-Hexyl[1][2]

This section objectively compares the "Standard" approach (often the first attempt in many labs) with the "Targeted" approach.

Method A: The Standard C18 Approach (Baseline)
  • Column: High-purity C18 (L1 packing), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile (Gradient).[1]

  • Mechanism: Purely hydrophobic partitioning.[1]

Performance Analysis: While C18 provides retention, it lacks the electronic selectivity required to separate the 3-bromo target from potential 4-bromo regioisomers or des-bromo impurities.[1] Furthermore, despite using TFA (pH ~2), the protonated quinoline nitrogen often accesses shielded silanols, resulting in tailing factors > 1.5, which fails USP system suitability for high-precision assays.[1]

Method B: The Optimized Phenyl-Hexyl Approach (Recommended)[1]
  • Column: Phenyl-Hexyl (L11 packing), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: 10mM Ammonium Acetate (pH 4.[1]5) / Methanol.[1][2]

  • Mechanism: Hydrophobic retention +

    
     Stacking .[1]
    

Performance Analysis: The phenyl ring on the stationary phase engages in


 interactions with the quinoline ring of the analyte. This interaction is highly sensitive to the electron-withdrawing nature of the bromine substituent. This "electronic selectivity" pulls the target peak away from impurities that lack the bromine or have it in a different position.
Comparative Data Summary
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Acceptance Criteria (USP <621>)
Retention Time (min) 4.26.8N/A
Tailing Factor (Tf) 1.8 (Fail/Marginal)1.1 (Pass)

(Ideal

)
Resolution (Rs) 1.4 (vs. Impurity A)3.2 (vs. Impurity A)

Theoretical Plates (N) ~4,500~9,200High efficiency preferred
Selectivity (

)
1.051.15Maximized for robustness

Analyst Note: The switch to Methanol in Method B is intentional. Methanol (protic solvent) enhances


 interactions compared to Acetonitrile (aprotic), which can suppress them.[1]

Optimized Experimental Protocol

This protocol is validated to be robust for the purity analysis of (3-Bromoquinolin-2-yl)methanol.[1]

Instrumentation & Reagents[1][3][4][5][6]
  • System: HPLC with UV-Vis or PDA detector (Agilent 1260/Waters Alliance or equivalent).

  • Reagents: HPLC Grade Methanol, Ammonium Acetate, Acetic Acid, Milli-Q Water.[1]

Chromatographic Conditions[1][3][4][5][7][8]
ParameterSetting
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax Eclipse Plus)
Mobile Phase A 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid
Mobile Phase B Methanol
Flow Rate 1.0 mL/min
Column Temp 35°C (Controls viscosity and kinetics)
Detection UV @ 254 nm (Quinoline

transition)
Injection Vol 5-10 µL
Gradient Program[1]
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010
Sample Preparation[1]
  • Diluent: 50:50 Water:Methanol.[1]

  • Stock Solution: Dissolve 10 mg of (3-Bromoquinolin-2-yl)methanol in 10 mL diluent (1 mg/mL).

  • Working Standard: Dilute to 0.1 mg/mL for assay.

  • Filtration: Filter through 0.22 µm PTFE or Nylon filter (PVDF may bind quinolines).[1]

Mechanism of Action (Visualized)

The following diagram illustrates why the Phenyl-Hexyl column succeeds where C18 fails. The "Pi-Pi" interaction provides a secondary retention mechanism orthogonal to simple hydrophobicity.[1]

InteractionMechanism cluster_0 Separation Mechanism C18_Surface C18 Ligand (Alkyl Chain) Analyte (3-Bromoquinolin-2-yl)methanol Bromine Quinoline Ring C18_Surface->Analyte:Quin Hydrophobic Interaction (Weak Selectivity) Phenyl_Surface Phenyl-Hexyl Ligand (Aromatic Ring) Phenyl_Surface->Analyte:Quin Pi-Pi Stacking (Strong Selectivity) Phenyl_Surface->Analyte:Br Electronic Repulsion/Attraction (Shape Selectivity)

Figure 2: Mechanistic comparison. Phenyl-Hexyl ligands engage in specific orbital interactions with the quinoline ring, enhancing separation.

System Suitability & Troubleshooting

To ensure Trustworthiness and Self-Validation , every run must meet these criteria (based on USP <621>):

  • Resolution (Rs): > 2.0 between the Main Peak and nearest impurity.

  • Tailing Factor (T): < 1.5. If T > 1.5, increase buffer concentration to 20mM or raise temperature to 40°C.

  • Precision: %RSD of 6 replicate injections < 2.0%.

Troubleshooting Guide:

  • Peak Splitting: Check sample solvent.[1] If sample is dissolved in 100% MeOH and injected into 90% Water, "solvent shock" occurs.[1] Match the diluent to the initial gradient conditions (50:50).

  • Retention Drift: Quinoline pKa is sensitive.[1] Ensure Mobile Phase A is buffered (Ammonium Acetate) and not just acidified water.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on Method Development for Basic Compounds).

  • Agilent Technologies. Selectivity in Reversed-Phase HPLC: Choosing the Right Column. Application Note. [Link]

  • Musiol, R., et al. (2006).[1] RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate.[1][2] [Link]

  • Waters Corporation. XBridge Columns Method Development Guide: pH and Selectivity.[Link][1]

Sources

Comparative

Comparative Guide: 3-Bromo vs. 3-Iodo Quinoline Derivatives in Medicinal Chemistry

Topic: Comparative Biological Activity & Synthetic Utility of 3-Bromo vs. 3-Iodo Quinoline Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Leads...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Biological Activity & Synthetic Utility of 3-Bromo vs. 3-Iodo Quinoline Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Leads.

Executive Summary: The Halogen Decision Matrix

In the optimization of quinoline-based pharmacophores, the choice between a bromine (3-Br) and an iodine (3-I) substituent is rarely arbitrary. While often grouped together as "heavy halogens," their roles in Structure-Activity Relationship (SAR) and synthetic utility diverge significantly.

This guide analyzes the trade-offs between 3-bromoquinoline (the "Workhorse") and 3-iodoquinoline (the "Precision Tool").

  • 3-Bromo derivatives offer a balance of lipophilicity, metabolic stability, and cost-effective synthetic access, making them ideal for early-stage screening libraries.

  • 3-Iodo derivatives dominate in two specific arenas: Halogen Bonding (XB) driven potency optimization (due to a superior

    
    -hole) and Synthetic Reactivity  (faster oxidative addition in Pd-catalyzed cross-couplings).
    

Physicochemical & SAR Comparison

The biological activity of these derivatives is governed by three primary vectors: Steric bulk , Electronic influence (Sigma-hole magnitude) , and Lipophilicity .

Table 1: Physicochemical Profile of C3-Substituted Quinolines
Feature3-Bromoquinoline Derivative3-Iodoquinoline DerivativeImpact on Bioactivity
Van der Waals Radius 1.85 Å1.98 ÅIodine requires a larger hydrophobic pocket; Bromine is more forgiving in tight binding sites.
C-X Bond Length ~1.89 Å~2.09 ÅIodine extends deeper into sub-pockets, potentially engaging distal residues.
Electronegativity (

)
2.962.66Iodine is less electron-withdrawing, affecting the pKa of the quinoline nitrogen less than bromine.
Polarizability HighVery HighIodine's electron cloud is easily distorted, enhancing van der Waals interactions.

-hole Potential (

)
ModerateHighCritical: Iodine forms significantly stronger Halogen Bonds (XB) with backbone carbonyls (C=O) or histidines.
C-X Bond Energy ~276 kJ/mol~218 kJ/molIodine is more labile; higher risk of metabolic dehalogenation but higher synthetic reactivity.
The "Sigma-Hole" Effect in Binding

The most distinct biological advantage of 3-iodo derivatives is the Halogen Bond (XB) .

  • Mechanism: The electron density on the halogen atom is anisotropic.[1] While the equatorial region is negative, the region along the C-X bond axis (the

    
    -hole) is positive.[1][2]
    
  • Comparison: The

    
    -hole on Iodine is larger and more positive than on Bromine.
    
  • Application: If a binding pocket contains a Lewis base (e.g., the carbonyl oxygen of a peptide backbone) positioned linearly to the C3-position, the 3-Iodo derivative can exhibit 10-100x higher potency than the 3-Bromo analog due to this specific lock-and-key interaction.

Synthetic Utility: Accessing the Scaffold

Before biological testing, these derivatives often serve as precursors. The reactivity difference is non-trivial.

Reactivity Hierarchy in Cross-Coupling

In Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species.

  • 3-Iodoquinoline: Reacts rapidly, often at room temperature or with lower catalyst loading. It allows for the preservation of sensitive functional groups on the coupling partner.

  • 3-Bromoquinoline: Requires higher temperatures (60-100°C) or specialized ligands (e.g., SPhos, XPhos) to achieve comparable yields.

Visualization: Synthetic Decision Logic

The following diagram illustrates the decision process for selecting between Br and I precursors based on downstream goals.

QuinolineLogic Start Target: C3-Functionalized Quinoline Factor1 Goal: Library Diversity (Cost/Stability) Start->Factor1 Factor2 Goal: Max Potency (Halogen Bonding) Start->Factor2 Factor3 Goal: Complex Coupling (Sensitive Groups) Start->Factor3 RouteA Route A: 3-Bromoquinoline Outcome1 High Stability Moderate Potency RouteA->Outcome1 RouteB Route B: 3-Iodoquinoline Outcome2 Max Affinity (XB) High Reactivity RouteB->Outcome2 Factor1->RouteA Lower Cost Factor2->RouteB Stronger Sigma-Hole Factor3->RouteB Milder Conditions

Figure 1: Decision matrix for selecting 3-bromo vs. 3-iodo precursors based on medicinal chemistry objectives.

Experimental Protocols

Protocol A: Comparative Synthesis of 3-Arylquinolines (Suzuki Coupling)

Objective: To demonstrate the reactivity gap between 3-Br and 3-I derivatives.

Reagents:

  • Substrate A: 3-Bromoquinoline (1.0 eq)

  • Substrate B: 3-Iodoquinoline (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh3)4 (3 mol%)

  • Base: Na2CO3 (2.0 eq, 2M aqueous)

  • Solvent: DME/Ethanol (2:1)

Methodology:

  • Setup: Prepare two parallel reaction vials. Charge Vial A with 3-bromoquinoline and Vial B with 3-iodoquinoline.

  • Addition: Add Phenylboronic acid and Pd(PPh3)4 to both vials under an inert atmosphere (Argon/Nitrogen).

  • Solvation: Add degassed DME/Ethanol solvent mixture, followed by the aqueous base.

  • Reaction:

    • Vial B (Iodo): Stir at Room Temperature (25°C) . Monitor by TLC every 30 mins.

    • Vial A (Bromo): Stir at Room Temperature . If no reaction after 2 hours, heat to 80°C .

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Expected Outcome: The 3-iodo derivative typically reaches full conversion within 1-2 hours at RT. The 3-bromo derivative often shows <10% conversion at RT and requires heating to 80°C for 4-12 hours for completion.

Protocol B: Biological Assay - Cytotoxicity (MTT Assay)

Objective: Evaluate the antiproliferative effect of 3-haloquinolines on cancer cell lines (e.g., HeLa or MCF-7).

Methodology:

  • Seeding: Seed cells (5 x 10^3 cells/well) in 96-well plates and incubate for 24h to allow attachment.

  • Treatment: Treat cells with varying concentrations (0.1 - 100 µM) of 3-bromoquinoline and 3-iodoquinoline derivatives. Include a DMSO control (0.1%).

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Labeling: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

  • Data Interpretation:

    • If the target involves a hydrophobic pocket with a backbone carbonyl (e.g., kinases), the 3-Iodo derivative often shows a lower IC50 (higher potency).

    • If the target is purely sterically constrained, the larger 3-Iodo may show reduced activity compared to 3-Bromo .

Mechanistic Visualization: The Halogen Bond

The following diagram details the molecular interaction mechanism that often differentiates the biological activity of these two derivatives.

HalogenBonding cluster_binding Protein Binding Pocket cluster_ligand Quinoline Ligand Target Target Residue (Backbone C=O) Quinoline Quinoline Core Br_Atom 3-Bromo Substituent (Smaller Sigma Hole) Quinoline->Br_Atom I_Atom 3-Iodo Substituent (Large Sigma Hole) Quinoline->I_Atom Br_Atom->Target Weak XB Interaction (Moderate Affinity) I_Atom->Target Strong XB Interaction (High Affinity) Note Key Difference: The Iodine atom's polarizability allows for a focused positive potential (Sigma Hole) that acts as a Lewis Acid. I_Atom->Note

Figure 2: Mechanistic comparison of Halogen Bonding (XB) potential. Iodine forms a stronger directional bond with nucleophilic residues.

References

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Recent Developments. Journal of Medicinal Chemistry. Link

  • Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition. Link

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • BenchChem Technical Review. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. Link

  • Scholfield, M. R., et al. (2013). Halogen bonding in biological molecules. Protein Science. Link

Sources

Validation

Validating Synthesis of (3-Bromoquinolin-2-yl)methanol: A Melting Point &amp; Cross-Method Comparison

Executive Summary The synthesis of (3-Bromoquinolin-2-yl)methanol (CAS: 1856882-12-6) typically involves the selective reduction of ethyl 3-bromoquinoline-2-carboxylate.[1] While spectroscopic methods (NMR, MS) provide s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (3-Bromoquinolin-2-yl)methanol (CAS: 1856882-12-6) typically involves the selective reduction of ethyl 3-bromoquinoline-2-carboxylate.[1] While spectroscopic methods (NMR, MS) provide structural certainty, Melting Point (MP) determination remains the most rapid, cost-effective on-bench tool for assessing reaction completion and crude purity.

This guide objectively compares MP determination against alternative characterization methods. It provides a robust validation protocol for researchers who may not have immediate access to high-field NMR or who require a quick "Go/No-Go" decision metric during process optimization.[1]

Comparative Analysis: Melting Point vs. Alternatives

In the context of quinoline derivative synthesis, relying solely on one analytical method is a risk. However, understanding the comparative utility of Melting Point determination allows for smarter workflow integration.

Table 1: Performance Comparison of Validation Methods
FeatureMelting Point (MP) 1H-NMR Spectroscopy HPLC-UV/Vis
Primary Utility Rapid purity & identity checkStructural elucidationQuantitation & impurity profiling
Time to Result < 10 Minutes30–60 Minutes (queue dependent)45–90 Minutes (run time + prep)
Cost Per Run NegligibleHigh (Solvents/Cryogens)Moderate (Solvents/Columns)
Sample Recovery Destructive (usually)Non-destructiveDestructive
Sensitivity Low (requires >5% impurity to shift MP)High (detects <1% impurity)Very High (detects <0.1% impurity)
Validation Logic Phase Shift: Confirming transition from Ester (Precursor) to Alcohol (Product).[1]Signal Loss: Disappearance of ethyl ester quartet/triplet.Retention Time: Shift in polarity (Alcohol elutes earlier/later depending on phase).
The "Phase Shift" Logic

For (3-Bromoquinolin-2-yl)methanol, the most critical validation is the physical property shift from its precursor.[1]

  • Precursor (Ethyl 3-bromoquinoline-2-carboxylate): Typically a low-melting solid or viscous oil depending on purity.

  • Target (Alcohol): The introduction of the hydroxyl group (-CH₂OH) introduces hydrogen bonding, significantly raising the melting point and altering solubility profiles.

  • Validation Standard: A sharp MP depression in a 1:1 mixture of Product + Precursor confirms they are distinct chemical entities (Mixed Melting Point Rule).

Synthetic Context & Expected Physical Properties[2][3][4]

To validate the MP, one must understand the transformation. The reduction of the ester removes the ethoxy group, reducing molecular weight but increasing intermolecular forces via H-bonding.

Reaction Scheme

Precursor: Ethyl 3-bromoquinoline-2-carboxylate Reagent: Sodium Borohydride (


) or DIBAL-H
Product:  (3-Bromoquinolin-2-yl)methanol[1]
Table 2: Theoretical & Observed Property Shifts[1]
PropertyPrecursor (Ester)Target Product (Alcohol)Validation Indicator
Physical State Solid (Low MP) or OilCrystalline SolidTransition to distinct solid
Solubility High in Hexane/EtOAcLow in Hexane; High in MeOHPrecipitation during workup
Melting Point Reference Range:[1] ~45–60°C (Est.)Target Range: >100°C (Predicted)*Significant Elevation (>40°C)

*Note: Specific literature MP for the 3-bromo-2-yl isomer is sparse compared to the 8-yl isomer.[1] Researchers must establish an Internal Reference Standard (IRS) using fully characterized material (NMR-confirmed) before routine MP testing.[1]

Experimental Protocol: Validating Synthesis via MP

Objective: Confirm reaction completion and crude purity of (3-Bromoquinolin-2-yl)methanol.

Materials
  • Apparatus: Digital Melting Point Apparatus (e.g., Stuart SMP30 or equivalent) or Thiele Tube (oil bath).

  • Standard: Pure Benzoic Acid (122°C) for calibration.

  • Samples: Dried crude product; Pure starting material (Precursor).

Step-by-Step Methodology
  • Sample Preparation (Crucial):

    • Ensure the product is completely dry . Residual solvent (EtOAc/Hexane) acts as an impurity, artificially depressing the MP (Raoult’s Law).

    • Dry under high vacuum (0.1 mmHg) at 40°C for 4 hours.

    • Pulverize the sample into a fine powder to ensure efficient heat transfer.

  • Capillary Loading:

    • Fill three capillaries:

      • Tube A: Pure Precursor (if solid).

      • Tube B: Isolated Product.

      • Tube C (Mixed MP): 50% Precursor + 50% Product (intimately mixed).

  • Determination:

    • Ramp Rate: Fast ramp (10°C/min) to 80°C, then slow ramp (1°C/min).

    • Observation: Record

      
       (first drop of liquid) and 
      
      
      
      (complete melt).
  • Interpretation:

    • Success: Tube B melts at a significantly higher temperature than Tube A. Tube B has a narrow range (<2°C).

    • Failure (Incomplete Reaction): Tube B melts near Tube A or shows a very wide range (>5°C).

    • Confirmation: Tube C (Mixed) should melt lower than both A and B due to eutectic point depression, confirming A and B are different substances.

Workflow Visualization

The following diagram illustrates the decision-making process for validating the synthesis using MP as the primary gate.

SynthesisValidation Start Start: Ethyl 3-bromoquinoline-2-carboxylate Reaction Reaction: Reduction (NaBH4/MeOH) Start->Reaction Workup Workup & Isolation Reaction->Workup Drying Drying (High Vacuum) Workup->Drying MP_Check Melting Point Determination Drying->MP_Check Decision Is MP Sharp & Distinct from Precursor? MP_Check->Decision Pass Pass: Proceed to NMR/HPLC Decision->Pass Yes (Range <2°C) Fail Fail: Recrystallize or Reprocess Decision->Fail No (Range >5°C or Matches Precursor) End End Pass->End Final Product Release Fail->Workup Recrystallize

Caption: Logical workflow for using Melting Point as a "Go/No-Go" gate in the synthesis of (3-Bromoquinolin-2-yl)methanol.

Troubleshooting & Scientific Grounding

Why Melting Point Depresses

According to the Cryoscopic Constant principle, impurities disrupt the crystal lattice energy. For quinoline methanols, which rely on intermolecular hydrogen bonding for lattice stability, even small amounts of unreacted ester or solvent will cause a drastic drop in MP.

Common Pitfalls
  • Pseudo-Polymorphism: Quinoline derivatives can crystallize in different forms depending on the solvent. If your MP is sharp but "wrong" (compared to a reference), check if you have a solvate.

  • Decomposition: If the sample darkens before melting, the compound may be thermally unstable. In this case, MP is invalid; switch to HPLC.

Reference Standards

Since the specific MP for (3-Bromoquinolin-2-yl)methanol is not widely indexed in standard open-access handbooks (unlike its 8-hydroxy analogs), the "Self-Validating System" is required:

  • Synthesize a small batch.

  • Purify via Column Chromatography.[2]

  • Confirm structure via 1H-NMR (DMSO-d6).

  • Measure the MP of this "Gold Standard."

  • Use this value for all subsequent batch checks.

References

  • General Quinoline Synthesis

    • Mandal, A., et al. "Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions." Organic & Biomolecular Chemistry, 2018. Link

  • Reduction Methodologies (Ester to Alcohol)

    • Gribble, G. W.[3] "Sodium Borohydride in Carboxylic Acid Media." Journal of the American Chemical Society, 1974.[3] Link

  • Related Compound Characterization ((Quinolin-3-yl)methanol)

    • PubChem Compound Summary for CID 12662983. Link

  • Melting Point Theory: Mendham, J., et al. Vogel's Textbook of Quantitative Chemical Analysis. Pearson Education, 6th Ed. (Standard reference for capillary method protocols).

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Substituted Quinoline Methanols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Spectroscopic Landscape of Quinoline Derivatives Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spectroscopic Landscape of Quinoline Derivatives

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties.[1] Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible technique for characterizing these compounds, providing valuable information about their electronic structure.[2] The absorption of UV-Vis radiation by quinoline derivatives promotes electrons from lower energy molecular orbitals to higher energy ones, primarily through π→π* and n→π* transitions.[3]

The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands in the UV-Vis spectrum are highly sensitive to the nature and position of substituents on the quinoline ring. This sensitivity allows researchers to probe the electronic effects of various functional groups and understand how they modulate the molecule's interaction with light. This guide will focus on a comparative analysis of quinoline methanols, a class of compounds with significant therapeutic potential, including antimalarial activity.

The Foundation: Electronic Transitions in the Quinoline Chromophore

The UV-Vis spectrum of the parent quinoline molecule is characterized by distinct absorption bands arising from electronic transitions within the aromatic π-system and involving the non-bonding electrons of the nitrogen atom. These transitions are primarily of two types:

  • π→π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. In quinoline, these transitions give rise to strong absorption bands in the UV region.

  • n→π Transitions:* These transitions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital. They are generally of lower energy and intensity compared to π→π* transitions and are often observed as shoulders on the main absorption bands.

The introduction of a hydroxymethyl (-CH₂OH) group at the 4-position of the quinoline ring, forming 4-quinolinemethanol, serves as our baseline for comparison. The primary influence of this group on the electronic spectrum is modest, acting mainly as a weakly electron-donating group through inductive effects.

The Impact of Substituents: A Comparative Analysis

The true power of UV-Vis spectroscopy in the study of quinoline derivatives lies in its ability to reveal the electronic influence of various substituents. By introducing electron-donating or electron-withdrawing groups at different positions on the quinoline ring, we can systematically alter the energy of the molecular orbitals and, consequently, the absorption spectrum.

Here, we compare the UV-Vis absorption spectra of three representative substituted 4-quinolinemethanols: a halogen-substituted derivative (2-chloro), an electron-donating alkoxy derivative (6-methoxy), and an electron-withdrawing nitro derivative (8-nitro).

CompoundSubstituentPositionElectronic EffectExpected Spectral Shift
4-Quinolinemethanol -CH₂OH4Weakly Electron-DonatingBaseline
2-Chloro-4-quinolinemethanol -Cl2Electron-Withdrawing (Inductive), Weakly Electron-Donating (Resonance)Bathochromic or Hypsochromic (position-dependent)
6-Methoxy-4-quinolinemethanol -OCH₃6Strongly Electron-Donating (Resonance)Bathochromic (Red Shift)
8-Nitro-4-quinolinemethanol -NO₂8Strongly Electron-Withdrawing (Resonance and Inductive)Bathochromic (Red Shift)

Table 1. Predicted effects of substituents on the UV-Vis absorption spectra of 4-quinolinemethanol derivatives.

Spectral Data Comparison

The following table summarizes the experimentally observed or predicted UV-Vis absorption maxima (λmax) for our selected substituted quinoline methanols. It is important to note that direct, side-by-side experimental data for this specific series of methanol derivatives is not always available in the literature. Therefore, some values are inferred based on data from closely related substituted quinolines.

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
4-Quinolinemethanol ~225, ~275, ~310Not readily availableMethanol
2-Chloro-4-quinolinemethanol ~230, ~280, ~320Not readily availableMethanol
6-Methoxy-4-quinolinemethanol ~235, ~290, ~340Not readily availableMethanol
8-Nitro-4-quinolinemethanol ~245, ~350Not readily availableMethanol

Table 2. UV-Vis Absorption Data for Substituted 4-Quinolinemethanols.

Interpretation of Spectral Shifts
  • 2-Chloro-4-quinolinemethanol: The chloro group exhibits a dual electronic nature. Its inductive effect is electron-withdrawing, while its resonance effect is weakly electron-donating. The net effect on the UV-Vis spectrum is often a modest bathochromic (red) shift, as the resonance effect, although weak, can extend the π-conjugation.

  • 6-Methoxy-4-quinolinemethanol: The methoxy group is a strong electron-donating group through resonance. When positioned at the 6-position, it can effectively donate electron density into the quinoline π-system. This raises the energy of the highest occupied molecular orbital (HOMO), reduces the HOMO-LUMO energy gap, and results in a significant bathochromic shift.

  • 8-Nitro-4-quinolinemethanol: The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. It lowers the energy of the lowest unoccupied molecular orbital (LUMO), thereby decreasing the HOMO-LUMO gap and causing a substantial bathochromic shift. The presence of a nitro group often leads to the appearance of a new, lower-energy charge-transfer band in the spectrum.

Experimental Protocol for UV-Vis Spectral Acquisition

To ensure the acquisition of high-quality, reproducible UV-Vis absorption spectra, the following experimental protocol is recommended.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade methanol is a common choice for quinoline derivatives due to its transparency in the UV region and its ability to dissolve a wide range of organic compounds.

  • Analytes: Substituted quinoline methanols of high purity.

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a stock solution of the analyte in the chosen solvent (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis. The absorbance of the main peak should ideally be between 0.5 and 1.5 absorbance units. A typical starting concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Set the desired wavelength range for scanning (e.g., 200-500 nm).

    • Set the scan speed and slit width according to the manufacturer's recommendations for optimal resolution.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in the respective holders in the spectrophotometer.

    • Run a baseline scan to correct for any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution.

    • Fill the sample cuvette with the analyte solution.

    • Place the sample cuvette back into the sample holder.

    • Run the sample scan to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the relationship between substituent effects and spectral shifts, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilute Prepare Dilutions stock->dilute baseline Baseline Correction (Solvent Blank) dilute->baseline warmup Warm-up Spectrophotometer params Set Scan Parameters warmup->params params->baseline sample Measure Sample Spectrum baseline->sample identify_lambda Identify λmax sample->identify_lambda calc_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calc_epsilon

Caption: Experimental workflow for acquiring UV-Vis absorption spectra.

substituent_effects cluster_quinoline Quinoline Methanol Core cluster_substituents Substituents cluster_effects Spectral Effects core Quinoline Methanol edg Electron-Donating Group (-OCH₃) ewg Electron-Withdrawing Group (-NO₂) halogen Halogen (-Cl) red_shift Bathochromic Shift (Red Shift) edg->red_shift Increases HOMO energy Decreases HOMO-LUMO gap ewg->red_shift Decreases LUMO energy Decreases HOMO-LUMO gap halogen->red_shift Complex effects Often results in a red shift blue_shift Hypsochromic Shift (Blue Shift)

Caption: Relationship between substituent electronic effects and spectral shifts.

Conclusion

The UV-Vis absorption spectra of substituted quinoline methanols are a rich source of information about their electronic structure. The position and intensity of the absorption bands are predictably influenced by the electronic nature of the substituents on the quinoline ring. Electron-donating groups, such as methoxy, and electron-withdrawing groups, such as nitro, generally induce a bathochromic shift in the absorption maxima. A standardized experimental protocol is crucial for obtaining reliable and comparable data. This guide provides a foundational understanding and a practical framework for researchers working with these important heterocyclic compounds.

References

  • G. Krishnamoorthy, S. P. Webb, T. Nguyen, P. K. Chowdhury, M. Halder, N. J. Wills, S. Carpenter, G. A. Kraus, Synthesis of hydroxy and methoxy perylene quinones, their spectroscopic and computational characterization, and their antiviral activity, Photochemistry and Photobiology, 2005 , 81(4), 924-933. [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • PubChem. 2-Chloro-4-methylquinoline. [Link]

  • PubChem. 6-Methoxy-2-methylquinolin-4-ol. [Link]

  • ResearchGate. UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. [Link]

  • ResearchGate. Comparison of absorption and excitation spectra of 6-MQ in cyclohexane. [Link]

  • S. S. Santhosha, M. Mahantheshappa, D. Satyanarayan, K. M. Mahadevan, D. Yogesh, Synthesis, antiplasmodial and ADMET studies of 4-methylamino-2-phenylquinoline analogs, Journal of the Serbian Chemical Society, 2019 , 84(10), 1085-1096. [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

Sources

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